molecular formula C29H29N5O6 B8299111 Fmoc-L-Lys(4-N3-Z)-OH

Fmoc-L-Lys(4-N3-Z)-OH

カタログ番号: B8299111
分子量: 543.6 g/mol
InChIキー: RSWJAKDWNDKFAB-SANMLTNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-L-Lys(4-N3-Z)-OH is a useful research compound. Its molecular formula is C29H29N5O6 and its molecular weight is 543.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H29N5O6

分子量

543.6 g/mol

IUPAC名

(2S)-6-[(4-azidophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C29H29N5O6/c30-34-33-20-14-12-19(13-15-20)17-39-28(37)31-16-6-5-11-26(27(35)36)32-29(38)40-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-10,12-15,25-26H,5-6,11,16-18H2,(H,31,37)(H,32,38)(H,35,36)/t26-/m0/s1

InChIキー

RSWJAKDWNDKFAB-SANMLTNESA-N

異性体SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

正規SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)OCC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O

製品の起源

United States

Foundational & Exploratory

The Role of Fmoc-L-Lys(4-N3-Z)-OH in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Lys(4-N3-Z)-OH is a specialized amino acid derivative that serves as a critical building block in modern biochemical and pharmaceutical research. Its unique trifunctional structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected α-amino group, a carboxylic acid, and a side chain equipped with a 4-azidobenzoyl (4-N3-Z) group, enables its seamless integration into peptides and subsequent versatile modifications. This guide provides an in-depth overview of its primary applications, detailed experimental protocols, and the logical workflows involved in its use.

Core Applications: A Dual-Purpose Tool

The principal utility of this compound lies in two key areas of research: solid-phase peptide synthesis (SPPS) and bioconjugation via "click chemistry."

1. Solid-Phase Peptide Synthesis (SPPS):

This compound is designed for straightforward incorporation into peptide sequences using standard Fmoc-based SPPS protocols.[1] The Fmoc group provides a temporary protecting group for the α-amino group, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of the peptide chain. The azide-functionalized side chain is stable to the repeated cycles of deprotection and coupling inherent to SPPS, ensuring its integrity throughout the synthesis. This allows for the precise, site-specific introduction of an azide (B81097) moiety into a peptide sequence.

2. Bioconjugation via Click Chemistry:

The terminal azide group (-N3) on the side chain of the incorporated lysine (B10760008) residue is a bioorthogonal handle that can participate in highly efficient and specific "click" reactions.[1] This opens up a vast array of possibilities for postsynthetic modification of the peptide. The two primary types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide-functionalized peptide and a molecule containing a terminal alkyne. This method is widely used for conjugating peptides to various molecules such as fluorescent dyes, imaging agents, drug molecules, and polymers.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[1] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1]

These bioconjugation capabilities are instrumental in the development of sophisticated biomolecules, including:

  • Peptide-Drug Conjugates (PDCs): For targeted drug delivery.

  • Fluorescently Labeled Peptides: For use in cellular imaging and diagnostic assays.

  • Peptide-based Biomaterials: For tissue engineering and other biomedical applications.

  • Probes for Studying Protein-Protein Interactions: By attaching cross-linking agents or affinity tags.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C29H29N5O6
Molecular Weight 543.58 g/mol
Purity Typically >95%
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the this compound residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and an equivalent amount of HOBt in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-4 equivalents) and DIPEA (6-8 equivalents).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Peptide Azide-Peptide Reaction_Mix Reaction Mixture (Aqueous Buffer, RT) Azide_Peptide->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Mix CuSO4 CuSO4 (Cu(II)) CuSO4->Reaction_Mix Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Reaction_Mix Ligand THPTA (Ligand) Ligand->Reaction_Mix Triazole_Product 1,4-Disubstituted Triazole (Peptide Conjugate) Reaction_Mix->Triazole_Product Click Reaction Purification Purification (RP-HPLC) Triazole_Product->Purification SPAAC_Relationship Azide_Peptide Azide-Functionalized Peptide Reaction Bioorthogonal Reaction (No Catalyst) Azide_Peptide->Reaction Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction Triazole_Product Stable Triazole Linkage (Peptide Conjugate) Reaction->Triazole_Product

References

Navigating the Synthesis Landscape: A Technical Guide to Fmoc-L-Lys(4-N3-Z)-OH Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of specialized amino acids is paramount to the design of novel peptides and therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-Lys(4-N3-Z)-OH, a key building block in advanced peptide synthesis.

While specific quantitative solubility and stability data for this compound is not extensively published, this guide consolidates general principles from the broader class of Fmoc-protected amino acids and provides the necessary experimental frameworks for researchers to determine these parameters in their own laboratory settings. Understanding these characteristics is crucial for optimizing reaction conditions, ensuring high-purity yields, and maintaining the integrity of this specialized reagent.

Physicochemical Properties

This compound, with a molecular formula of C29H29N5O6 and a molecular weight of 543.58, is a derivative of lysine (B10760008) featuring an N-terminal Fmoc protecting group and a side chain modified with a 4-azidobenzyl (4-N3-Z) group.[1] This modification makes it a valuable tool for introducing photo-crosslinking capabilities or for use in click chemistry applications.[1][2]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency.[3] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Table 1: General Solubility of Fmoc-Amino Acids in Common Solvents

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF)Good to excellentA standard and effective solvent for most Fmoc-amino acids.[3][4][5][6] However, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[5]
N-Methyl-2-pyrrolidone (NMP)Good to excellentOften used as an alternative to DMF, NMP is a more stable solvent but may be more expensive.[4][5]
Dimethyl sulfoxide (B87167) (DMSO)GoodCan be used to dissolve Fmoc-amino acids that have poor solubility in other solvents.[6] Often used in combination with other solvents.
Dichloromethane (DCM)LimitedGenerally a poor solvent for Fmoc-amino acids and is more commonly used in Boc-based SPPS.[3][4]

For this compound, it is anticipated to follow these general trends. However, the presence of the bulky and relatively nonpolar 4-azidobenzyl group on the side chain may influence its solubility profile. Empirical determination of solubility in the specific solvent system to be used is highly recommended.

Stability Profile

The stability of the Fmoc protecting group is a cornerstone of Fmoc-based SPPS. It is characterized by its stability to acidic conditions and its lability to basic conditions.[7][8]

Table 2: Stability of the Fmoc Protecting Group under Various Conditions

ConditionStabilityReagents/Details
Basic LabileThe Fmoc group is readily cleaved by bases, most commonly a 20% solution of piperidine (B6355638) in DMF.[7][8] The deprotection is rapid, with a half-life of approximately 6 seconds in this solution.[8] Other bases like piperazine (B1678402) can also be used.[8]
Acidic StableThe Fmoc group is stable to acidic conditions, including treatment with trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.[7][9]
Reductive Generally StableThe Fmoc group is generally stable to reductive conditions, such as those used for the cleavage of a Troc group (e.g., zinc in acetic acid).[7]
Catalytic Hydrogenolysis SusceptibleThe Fmoc group can be cleaved under conditions of catalytic hydrogenolysis (e.g., H2 with a palladium catalyst), which is the standard method for removing Cbz protecting groups.[7][9] This lack of complete orthogonality should be considered in synthetic design.
Thermal Potentially LabileStudies have shown that the Fmoc group can be cleaved at elevated temperatures (e.g., 80°C) under base-free conditions.[10]

The azide (B81097) functionality on the lysine side chain of this compound is generally stable under standard SPPS conditions.[2] However, it is sensitive to reducing agents and high temperatures, which should be taken into account during handling and reaction planning.[2]

Experimental Protocols

To provide researchers with the tools to assess the specific characteristics of this compound, the following are detailed experimental protocols for determining solubility and stability.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of an Fmoc-amino acid in a given solvent.

G cluster_prep Preparation cluster_analysis Analysis A Weigh this compound C Prepare Saturated Solution A->C B Select Solvent B->C D Equilibrate at Constant Temperature C->D E Centrifuge/Filter D->E F Analyze Supernatant (e.g., HPLC, UV-Vis) E->F G Calculate Concentration F->G

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add a known excess amount of this compound to a vial containing a precise volume of the solvent of interest (e.g., DMF, NMP).

    • Seal the vial and agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Carefully take a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, using a standard curve for quantification.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Stability

This protocol provides a framework for evaluating the stability of this compound under specific chemical conditions over time.

G cluster_setup Reaction Setup cluster_monitoring Monitoring and Analysis A Prepare Stock Solution of This compound C Initiate Reaction at Time Zero A->C B Prepare Test Reagent (e.g., 20% Piperidine in DMF) B->C D Withdraw Aliquots at Specific Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC E->F G Quantify Remaining Compound and Degradation Products F->G

Caption: Experimental workflow for assessing the stability of this compound.

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent.

    • In a separate vial, prepare the solution containing the test reagent (e.g., acidic solution, basic solution).

    • Initiate the stability study by mixing the stock solution with the test reagent solution at a defined ratio and temperature.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable reagent (e.g., an acidic solution to neutralize a basic reaction).

    • Analyze the quenched sample by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of any degradation products over time.

    • Calculate the percentage of the compound remaining at each time point to determine its stability under the tested conditions.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways. Instead, it is a synthetic building block used to create tools for studying biological processes. The 4-azidobenzyl group is a photoactivatable crosslinking moiety. Peptides incorporating this amino acid can be used to investigate protein-protein interactions. Upon photoactivation with UV light, the azide group forms a highly reactive nitrene, which can covalently bind to interacting proteins in close proximity.

G cluster_synthesis Peptide Synthesis cluster_application Application A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Peptide with Photo-Crosslinker B->C D Incubate with Target Protein C->D E UV Irradiation D->E F Covalent Crosslinking E->F G Analysis (e.g., SDS-PAGE, Mass Spec) F->G

Caption: Logical workflow for the use of this compound in photo-crosslinking studies.

By providing this foundational knowledge and the experimental means to determine critical parameters, this guide empowers researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in drug discovery and chemical biology.

References

The Azide Group in Fmoc-L-Lys(4-N3-Z)-OH: A Technical Guide for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) functional group in Fmoc-L-Lys(4-N3-Z)-OH, a specialized amino acid derivative crucial for advanced applications in peptide synthesis, chemical biology, and drug development. The strategic incorporation of an azide moiety on the lysine (B10760008) side chain, via a 4-azidobenzoyl linker, provides a versatile and bioorthogonal handle for a multitude of chemical modifications, most notably through "click chemistry."

Core Concepts: Structure and Functionality

This compound is a lysine derivative where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols[1][2][3]. The ε-amino group of the lysine side chain is acylated with 4-azidobenzoic acid, introducing a terminal azide group (-N3). This azide is the key to the compound's utility, serving as a bioorthogonal chemical reporter that is stable under typical peptide synthesis and purification conditions but can react selectively with specific partners[3][4].

The primary function of the azide group is to participate in highly efficient and specific cycloaddition reactions, allowing for the precise, site-specific conjugation of peptides to other molecules such as fluorescent probes, imaging agents, polymers for drug delivery, and other biologically active ligands[1][3].

Data Presentation: Physicochemical Properties and Reaction Kinetics

Quantitative data for this compound and its key reactions are summarized below.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
This compound
Molecular FormulaC29H29N5O6
Molecular Weight543.57 g/mol
Fmoc-L-Lys(N3)-OH
Molecular FormulaC21H22N4O4[3]
Molecular Weight394.4 g/mol [3]
4-Azidobenzoic acid
Molecular FormulaC7H5N3O2[5]
Molecular Weight163.13 g/mol [5]
Melting Point180 °C[5]

Table 2: Comparative Kinetics of Azide-Alkyne Cycloaddition Reactions

Reaction TypeAzide MoietyAlkyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
CuAAC Terminal AzideTerminal Alkyne10² - 10³Cu(I) catalyst, Room Temperature
SPAAC Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)
SPAAC 3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)

Experimental Protocols

Detailed methodologies for the synthesis of the key components and their application in peptide synthesis and bioconjugation are provided below.

Protocol 1: Synthesis of 4-Azidobenzoic Acid

This protocol describes the synthesis of the 4-azidobenzoyl ("Z") group from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Azide (NaN3)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Sodium Sulfate (B86663) (Na2SO4)

  • Ice-salt bath

Procedure:

  • Suspend 4-aminobenzoic acid (4.5 g, 33 mmol) in 25 mL of water in a round-bottom flask with vigorous stirring[1].

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add concentrated HCl (5.6 mL) dropwise[1].

  • Prepare a solution of NaNO2 (2.3 g, 33 mmol) in 10 mL of water and add it slowly to the reaction mixture over 30 minutes. The solution will turn a yellow-orange color[1].

  • Prepare a solution of NaN3 (2.14 g, 33 mmol) in 25 mL of water and add it slowly to the reaction mixture, maintaining vigorous stirring. Expect significant foam formation[1].

  • Remove the cooling bath and continue stirring for 90 minutes.

  • Add 100 mL of water and 125 mL of ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the phases and extract the aqueous phase twice more with 50 mL of ethyl acetate.

  • Wash the combined organic phases with 1 N NaOH (40 mL).

  • Acidify the aqueous phase with 1 N HCl (80 mL) to precipitate a yellow solid. Add ethyl acetate (150 mL) in portions to dissolve the precipitate[1].

  • Separate the organic phase, dry over Na2SO4, filter, and concentrate under vacuum to yield 4-azidobenzoic acid as a yellow solid (Yield: ~92%)[1].

Protocol 2: Incorporation of this compound into Peptides via SPPS

This protocol outlines the general steps for incorporating the azide-functionalized lysine into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • Base (e.g., DIPEA or Collidine)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF[6].

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified peptide and a terminal alkyne.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., DMF/water).

  • Add the alkyne-functionalized molecule (typically 1.1-5 equivalents).

  • Add sodium ascorbate (1-5 equivalents) to the reaction mixture.

  • Add CuSO4 (0.1-0.5 equivalents). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Agitate the mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugated product by RP-HPLC.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction using a strained cyclooctyne.

Materials:

  • Azide-containing peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer.

  • Dissolve the cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the peptide solution (typically 1.1-1.5 equivalents).

  • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants.

  • Monitor the reaction progress by LC-MS.

  • Purify the conjugated product by RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Synthesis_of_4_Azidobenzoic_Acid cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazotization Diazotization (0°C) 4-Aminobenzoic_Acid->Diazotization NaNO2 NaNO2 NaNO2->Diazotization NaN3 NaN3 Azidation Azidation NaN3->Azidation HCl HCl HCl->Diazotization Diazotization->Azidation Diazonium Salt Intermediate 4-Azidobenzoic_Acid_Product 4-Azidobenzoic Acid Azidation->4-Azidobenzoic_Acid_Product

Caption: Synthesis pathway for 4-azidobenzoic acid.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Couple this compound (HBTU/DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Wash (DMF, DCM) Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat for Next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Peptide Peptide-N3 CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Azide_Peptide->CuAAC_Reaction SPAAC_Reaction No Catalyst (Strain-Promoted) Azide_Peptide->SPAAC_Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->CuAAC_Reaction Triazole_Product_1 1,4-Disubstituted Triazole CuAAC_Reaction->Triazole_Product_1 Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction Triazole_Product_2 Triazole Product SPAAC_Reaction->Triazole_Product_2

References

An In-Depth Technical Guide to the Bioorthogonal Chemistry Applications of Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. Bioorthogonal chemistry provides a powerful toolkit for such modifications in complex biological systems without interfering with native biochemical processes. Among the plethora of bioorthogonal handles, the azide (B81097) has gained significant attention due to its small size, stability, and unique reactivity. This technical guide focuses on a specific, versatile building block, Fmoc-L-Lys(4-N3-Z)-OH , detailing its structure, properties, and diverse applications in bioorthogonal chemistry. This compound, an amino acid derivative, incorporates a 4-azidobenzoyl group, offering a unique combination of functionalities for researchers in peptide synthesis, drug delivery, and cellular imaging.

Chemical Structure and Properties of this compound

This compound is a lysine (B10760008) derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is acylated with a 4-azidobenzoyl moiety (the "Z" group in this context).

Molecular Formula: C₂₉H₂₉N₅O₆ Molecular Weight: 543.58 g/mol

The key functional components of this molecule are:

  • Fmoc Group: A base-labile protecting group that allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • L-Lysine Backbone: Provides a natural amino acid scaffold for incorporation into peptides and proteins.

  • 4-Azidobenzoyl Group: This is the bioorthogonal handle. The aryl azide offers distinct reactivity and properties compared to a simple alkyl azide. It serves three primary functions:

    • Bioorthogonal Ligation Handle: The azide can participate in highly specific and efficient click chemistry reactions (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) and the Staudinger ligation.[2][3]

    • Photo-affinity Reagent: Upon UV irradiation, the aryl azide can form a highly reactive nitrene intermediate, which can covalently crosslink to nearby molecules, making it a valuable tool for identifying binding partners.[2][3]

    • Infrared Probe: The azide group has a characteristic vibrational frequency that can be used for spectroscopic tracking.[2][3]

Synthesis of this compound

A plausible synthetic route for the related Fmoc-azido-L-lysine involves the following steps:

  • Selective protection of the ε-amino group of L-lysine, for instance, with a Boc group, after complexation with copper acetate.

  • Protection of the α-amino group with Fmoc-OSu.

  • Deprotection of the ε-amino group.

  • A diazotransfer reaction to convert the ε-amino group to an azide.[4]

For this compound, the final step would be replaced by the coupling of the ε-amino group with 4-azidobenzoic acid, likely activated as an NHS ester or using standard peptide coupling reagents.

Bioorthogonal Chemistry Applications

The 4-azidobenzoyl group of this compound is the cornerstone of its utility in bioorthogonal chemistry. It enables the site-specific modification of peptides and proteins through several powerful ligation strategies.

Click Chemistry: CuAAC and SPAAC

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are modular, high-yielding, and stereospecific.[5] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a prime example.[5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is known for its exceptional speed and efficiency, proceeding with rate accelerations of up to 10⁸ compared to the uncatalyzed reaction.[6] It is highly specific for terminal alkynes and yields the 1,4-disubstituted triazole regioisomer exclusively. However, the requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.[1][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN).[8][9] The ring strain of the cyclooctyne (B158145) provides the driving force for the reaction to proceed readily under physiological conditions.[9] While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for live-cell imaging and in vivo studies.[1][7][8]

The 4-azidobenzoyl group of this compound can readily participate in both CuAAC and SPAAC reactions, allowing for the conjugation of a wide array of molecules, including fluorescent dyes, biotin (B1667282) tags, and drug molecules, to peptides and proteins.[2][3]

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester trap.[7][10] The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine oxide byproduct.[7] A key advantage of the traceless Staudinger ligation is that it leaves no residual atoms from the phosphine reagent in the final product.[4] The reaction is highly chemoselective and can be performed under mild, aqueous conditions.[10] The 4-azidobenzoyl moiety is a suitable substrate for the Staudinger ligation, providing an alternative strategy for bioconjugation.[11]

Photoaffinity Labeling

The aryl azide of the 4-azidobenzoyl group can be activated by UV light to generate a highly reactive nitrene intermediate.[2][12] This nitrene can then form covalent bonds with nearby molecules, a process known as photoaffinity labeling.[12][13] This technique is invaluable for identifying and mapping the binding sites of ligands on their protein targets.[13] A peptide containing this compound can be used as a photoaffinity probe to covalently crosslink to its receptor upon UV irradiation, enabling the identification of the binding partner through techniques like mass spectrometry.[14]

Quantitative Data on Bioorthogonal Reactions

The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes typical second-order rate constants for the major bioorthogonal reactions involving azides. It is important to note that these are general values, and the specific rate for the 4-azidobenzoyl group may vary.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Azide + Terminal Alkyne10² - 10³Very fast, high yield, requires copper catalyst.[12]
SPAAC Azide + Strained Alkyne (e.g., DBCO)10⁻¹ - 10¹Copper-free, biocompatible, kinetics depend on the cyclooctyne.[6][15]
Staudinger Ligation Azide + Phosphine10⁻³ - 10⁻²Copper-free, forms a native amide bond (traceless version).[1]

Data compiled from multiple sources providing general kinetic comparisons of bioorthogonal reactions.[1][6][12][15]

Experimental Protocols

Incorporation of this compound into Peptides via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or equivalent

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes the conjugation of a peptide containing a 4-azidobenzoyl group to an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azido-peptide (containing the 4-azidobenzoyl group)

  • Alkyne-functionalized molecule (e.g., Alkyne-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for dissolving reagents

Procedure:

  • Dissolve the azido-peptide and the alkyne-fluorophore in PBS buffer.

  • Prepare stock solutions of CuSO₄, sodium ascorbate, and TBTA in water or an appropriate solvent.

  • To the peptide/alkyne mixture, add TBTA (1 eq. relative to copper).

  • Add CuSO₄ (e.g., 50 µM final concentration).

  • Initiate the reaction by adding sodium ascorbate (5 eq. relative to copper).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the resulting conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Labeling

This protocol provides a general workflow for labeling live cells that have been metabolically engineered to display azides with a DBCO-functionalized fluorescent probe. A peptide containing this compound could be used to target cell surface receptors and then be labeled via this method.

Materials:

  • Live cells displaying azides on their surface

  • DBCO-functionalized fluorescent dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed cell culture medium.

  • Prepare a solution of the DBCO-fluorophore in cell culture medium at a final concentration of 10-50 µM.

  • Add the probe solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with PBS to remove excess probe.

  • Image the cells using fluorescence microscopy with the appropriate filter sets.

Photoaffinity Labeling Protocol

This general protocol outlines the use of a peptide containing a 4-azidobenzoyl group to identify its binding partner in a cell lysate.

Materials:

  • Peptide probe containing the 4-azidobenzoyl group

  • Cell lysate

  • UV lamp (e.g., 254 nm or 365 nm, depending on the aryl azide)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Incubate the peptide probe with the cell lysate to allow for binding to its target. Include a control with a competitor ligand to assess specificity.

  • Irradiate the mixture with UV light on ice for 10-30 minutes to induce crosslinking.

  • Separate the proteins by SDS-PAGE.

  • Visualize the protein bands (e.g., by Coomassie staining or by detecting a tag on the peptide if present).

  • Excise the band corresponding to the crosslinked complex.

  • Perform in-gel digestion (e.g., with trypsin).

  • Identify the protein by mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

bioorthogonal_reactions cluster_spps Solid-Phase Peptide Synthesis cluster_peptide Azido-Peptide cluster_applications Bioorthogonal Applications cluster_click Click Chemistry cluster_staudinger Staudinger Ligation cluster_pal Photoaffinity Labeling cluster_products Conjugated Products & Outcomes Resin Resin Deprotection Deprotection Resin->Deprotection 1. Fmoc removal Coupling This compound Coupling Deprotection->Coupling 2. Amino Acid Activation Coupling->Resin 3. Peptide Bond Formation AzidoPeptide Peptide-(4-N3-Z)-Lys CuAAC CuAAC (+ Alkyne, Cu(I)) AzidoPeptide->CuAAC SPAAC SPAAC (+ Strained Alkyne) AzidoPeptide->SPAAC Staudinger Staudinger Ligation (+ Phosphine) AzidoPeptide->Staudinger PAL Photoaffinity Labeling (+ UV Light) AzidoPeptide->PAL Conjugate Labeled Peptide/ Protein CuAAC->Conjugate SPAAC->Conjugate Staudinger->Conjugate Crosslink Covalently Crosslinked Complex PAL->Crosslink

Caption: Workflow for the synthesis and bioorthogonal applications of peptides containing this compound.

antibody_drug_conjugate_workflow cluster_synthesis Payload-Linker Synthesis cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_adc Antibody-Drug Conjugate FmocLys This compound SPPS Solid-Phase Synthesis FmocLys->SPPS PayloadLinker Alkyne-Payload-Linker SPPS->PayloadLinker CuAAC CuAAC PayloadLinker->CuAAC Antibody Monoclonal Antibody AzideIntroduction Introduction of Azide Antibody->AzideIntroduction AzidoAntibody Azido-Antibody AzideIntroduction->AzidoAntibody AzidoAntibody->CuAAC ADC Antibody-Drug Conjugate CuAAC->ADC

Caption: Logical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound derived components.

Conclusion

This compound is a highly versatile and powerful building block for the site-specific modification of peptides and proteins. Its unique 4-azidobenzoyl group serves as a multi-functional handle for a range of bioorthogonal reactions, including click chemistry and Staudinger ligation, as well as for photoaffinity labeling. This in-depth guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively harness the potential of this compound in their research endeavors, from fundamental studies of protein interactions to the development of novel targeted therapeutics. The ability to precisely introduce functionality into biomolecules using reagents like this compound will continue to drive innovation in chemical biology and medicine.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Data of Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the non-canonical amino acid Fmoc-L-Lys(4-N3-Z)-OH. This compound is a valuable building block in peptide synthesis and drug development, incorporating a photo-activatable azido-functionalized benzyloxycarbonyl (Z) protecting group. The information presented here is intended to assist researchers in the unambiguous identification, synthesis, and application of this versatile molecule.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

The predicted proton NMR chemical shifts are based on the known spectra of Fmoc-L-lysine, 4-azidobenzoic acid, and related benzyloxycarbonyl-protected amino acids. The spectrum is expected to show characteristic signals for the Fmoc, lysine (B10760008), and 4-azidobenzoyl moieties.

Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Fmoc-H (aromatic)7.80 - 7.30MultipletCharacteristic signals for the fluorenyl group.
4-Azidobenzoyl-H (aromatic)~7.90 and ~7.10Doublets (AX or AA'XX' system)Aromatic protons of the 4-azidobenzoyl group.
Lys α-NH~7.50DoubletAmide proton, coupling to α-CH.
Lys ε-NH~7.00Triplet or Broad SingletAmide proton, coupling to ε-CH₂.
Z-CH₂~5.10Singlet or AB quartetMethylene protons of the benzyloxycarbonyl group.
Fmoc-CH & CH₂4.50 - 4.20MultipletMethylene and methine protons of the fluorenylmethoxycarbonyl group.
Lys α-CH~4.30Multiplet
Lys ε-CH₂~3.20Multiplet
Lys β, γ, δ-CH₂1.90 - 1.30MultipletsMethylene protons of the lysine side chain.
Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted carbon-13 NMR chemical shifts are similarly derived from known data for related structures.

Assignment Predicted Chemical Shift (ppm)
Carbonyls (Carboxyl, Amide, Carbamate)170 - 155
Aromatic Carbons (Fmoc & 4-Azidobenzoyl)145 - 120
Z-CH₂~67
Fmoc-CH & CH₂~67 and ~47
Lys α-CH~55
Lys ε-CH₂~40
Lys β, γ, δ-CH₂35 - 20
Table 3: Mass Spectrometry Data

The mass spectrometry data is based on the provided molecular formula and weight.

Parameter Value Source
Molecular Formula C₂₉H₂₉N₅O₆--INVALID-LINK--
Molecular Weight 543.58 g/mol --INVALID-LINK--
Monoisotopic Mass 543.2118 DaCalculated
Expected [M+H]⁺ 544.2196Calculated
Expected [M+Na]⁺ 566.2015Calculated

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be designed based on established methods for the synthesis of orthogonally protected amino acids and the introduction of azido (B1232118) groups. The following represents a generalized, multi-step protocol.

Synthesis of this compound: A Proposed Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Azidobenzoic Acid cluster_step2 Step 2: Activation of 4-Azidobenzoic Acid cluster_step3 Step 3: Selective Protection of Lysine cluster_step4 Step 4: Purification start1 4-Aminobenzoic Acid reagents1 1. NaNO₂, HCl (Diazotization) 2. NaN₃ (Azidation) start1->reagents1 Reaction product1 4-Azidobenzoic Acid reagents1->product1 Yields start2 4-Azidobenzoic Acid reagents2 e.g., SOCl₂ or Oxalyl Chloride start2->reagents2 Reaction product2 4-Azidobenzoyl Chloride reagents2->product2 Yields start3 Fmoc-L-Lys-OH reagents3 4-Azidobenzoyl Chloride, Base (e.g., DIEA) start3->reagents3 Reaction product3 This compound reagents3->product3 Yields start4 Crude Product reagents4 Silica (B1680970) Gel Chromatography or Recrystallization start4->reagents4 Process product4 Pure this compound reagents4->product4 Yields

Caption: Proposed synthetic workflow for this compound.

Methodology Details:

  • Synthesis of 4-Azidobenzoic Acid: This can be achieved via a two-step process starting from 4-aminobenzoic acid. The first step is a diazotization reaction using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with sodium azide (B81097) to yield 4-azidobenzoic acid.

  • Activation of 4-Azidobenzoic Acid: The carboxylic acid of 4-azidobenzoic acid is activated to facilitate the subsequent acylation of the lysine side chain. A common method is the conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • Selective Acylation of Fmoc-L-Lys-OH: The ε-amino group of Nα-Fmoc-L-lysine is selectively acylated with the activated 4-azidobenzoyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the HCl generated during the reaction. Careful control of stoichiometry is crucial to avoid di-acylation.

  • Purification: The crude product is purified using standard techniques such as silica gel column chromatography or recrystallization to obtain the final product with high purity.

Visualization of Key Relationships

The structure of this compound highlights the orthogonal protection strategy commonly employed in peptide synthesis.

Orthogonal_Protection cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Conditions Molecule This compound Fmoc Fmoc Group (α-Amine) Molecule->Fmoc Azido_Z 4-Azidobenzoyl Group (ε-Amine) Molecule->Azido_Z Base Base (e.g., Piperidine) Fmoc->Base Cleaved by UV UV Light (Photolysis) Azido_Z->UV Cleaved by

Caption: Orthogonal protection and deprotection of this compound.

This guide provides a foundational understanding of the key spectroscopic and synthetic aspects of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their synthesized or procured material.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(4-N3-Z)-OH is a lysine (B10760008) derivative utilized in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide (B81097) moiety into a peptide sequence. The azide group serves as a versatile handle for post-synthetic modifications via bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. This enables the conjugation of various molecules, including fluorescent probes, polymers for drug delivery, and other biologically active ligands[1]. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which is removed under mild basic conditions, while the 4-azidomethyl-benzyloxycarbonyl (Z) group protects the ε-amino group and is cleaved under specific conditions, offering an orthogonal protection strategy[2][3][4][5][6][7]. This document provides a detailed protocol for the incorporation of this compound into peptides using Fmoc-based SPPS.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
This compoundSynthesis GradeMedchemExpress, Precise PEG
Rink Amide Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, ChemPep Inc.
Fmoc-protected Amino AcidsSynthesis GradeAltaBioscience, AAPPTec
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermoFisher Scientific
Piperidine (B6355638)Reagent GradeSigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Synthesis GradeMerck
1-Hydroxybenzotriazole (HOBt)Synthesis GradeMerck
Trifluoroacetic acid (TFA)High PuritySigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)HPLC GradeThermoFisher Scientific
Diethyl ether (cold)Reagent GradeFisher Scientific

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies[2][7].

1. Resin Preparation

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Swell the resin in DMF for at least 1-2 hours before the first Fmoc deprotection.

2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes[3][7][8].

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct[3].

3. Coupling of this compound

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature. The azide group is stable under these coupling conditions[9].

  • To monitor the reaction for completion, a small sample of the resin can be taken for a Kaiser test[10]. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • If the Kaiser test is positive, indicating an incomplete reaction, a second coupling can be performed with a fresh solution of the activated amino acid[10][11].

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Peptide Chain Elongation Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. It is crucial to use a cleavage cocktail that does not reduce the azide group[8][12][13][14]. Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are known to reduce azides to amines and should be avoided[8][12][13].

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. This is a common minimal scavenger cocktail that is safe for azides[12][13].

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

Table 1: Reagent Equivalents and Reaction Times for SPPS

StepReagentEquivalents (relative to resin loading)Time
Fmoc Deprotection20% Piperidine in DMF-2 x (3 min + 10-15 min)
Amino Acid CouplingFmoc-Amino Acid31-2 hours
HBTU/HOBt2.9 / 31-2 hours
DIPEA61-2 hours
This compound CouplingThis compound31-4 hours
HBTU/HOBt2.9 / 31-4 hours
DIPEA61-4 hours
CleavageTFA/TIS/H₂O (95:2.5:2.5)-2-3 hours

Table 2: Comparison of Cleavage Cocktails and Azide Reduction

Cleavage Cocktail CompositionAzide ReductionRecommendation
95% TFA / 2.5% H₂O / 2.5% TISMinimal to none[8][12][13]Highly Recommended
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTSignificant reduction[8][12][13]Not Recommended
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTTLow reduction[8][12]Acceptable alternative if a thiol is required
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleSignificant reduction due to EDTNot Recommended

Table 3: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Coupling Efficiency Steric hindrance of this compound[10].- Use a more potent coupling reagent like HATU or HCTU[11]. - Perform a double coupling[10][11]. - Increase the coupling time to 4 hours[10].
Peptide aggregation on the resin[10].- Use a resin with a PEG linker (e.g., ChemMatrix). - Incorporate pseudoproline dipeptides in the sequence.
Azide Reduction Use of thiol-based scavengers (e.g., EDT) in the cleavage cocktail[8][12][13].- Use an azide-safe cleavage cocktail such as TFA/TIS/H₂O[12][13]. - If a thiol scavenger is necessary, use DTT instead of EDT[8][12].
Incomplete Deprotection Incomplete removal of side-chain protecting groups.- Increase cleavage time to 3-4 hours. - Ensure fresh, high-quality TFA is used.

Visualizations

SPPS_Workflow Experimental Workflow for Incorporating this compound Resin_Prep 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash_1 3. Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 4. Coupling (this compound, HBTU/HOBt, DIPEA) Wash_1->Coupling Wash_2 5. Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test 6. Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Chain_Elongation 7. Repeat for Next Amino Acid Kaiser_Test->Chain_Elongation Negative Chain_Elongation->Fmoc_Deprotection Yes Final_Cleavage 8. Final Cleavage (TFA/TIS/H2O) Chain_Elongation->Final_Cleavage No Purification 9. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: SPPS workflow for this compound incorporation.

Troubleshooting_Azide_Reduction Troubleshooting Azide Reduction During Cleavage Start Azide Reduction Detected (Mass Spec: -26 Da) Check_Cocktail Review Cleavage Cocktail Composition Start->Check_Cocktail Thiol_Present Does it contain a thiol scavenger (e.g., EDT)? Check_Cocktail->Thiol_Present Solution_No_Thiol Use Azide-Safe Cocktail: TFA/TIS/H2O (95:2.5:2.5) Thiol_Present->Solution_No_Thiol No Solution_With_Safer_Thiol Replace EDT with DTT Thiol_Present->Solution_With_Safer_Thiol Yes Verify Verify with Small-Scale Test Cleavage Solution_No_Thiol->Verify Solution_With_Safer_Thiol->Verify

Caption: Logic diagram for troubleshooting azide reduction.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific modification of peptides using the azide-bearing amino acid, Fmoc-L-Lys(4-N3-Z)-OH, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach allows for the efficient and specific conjugation of a wide variety of molecules, such as therapeutic agents, imaging probes, or affinity tags, to a peptide backbone.

The following protocols cover the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) and the subsequent on-resin click reaction with an alkyne-modified molecule.

Overview of the Workflow

The overall strategy involves a multi-step process beginning with the synthesis of a peptide on a solid support, incorporating the azide-functionalized lysine (B10760008) at a specific position. This is followed by the copper-catalyzed click reaction to conjugate a molecule of interest, and finally, cleavage of the modified peptide from the resin and its purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click On-Resin Click Chemistry (CuAAC) cluster_Final Cleavage and Purification resin Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) resin->fmoc_deprotection amino_acid_coupling Amino Acid Coupling (e.g., HATU/DIPEA) fmoc_deprotection->amino_acid_coupling peptide_elongation Repeat Deprotection/ Coupling Cycles amino_acid_coupling->peptide_elongation For other residues lys_coupling Incorporate this compound lys_coupling->peptide_elongation peptide_elongation->lys_coupling At desired position final_deprotection Final Fmoc Deprotection peptide_elongation->final_deprotection After last residue add_alkyne Add Alkyne-Modified Molecule final_deprotection->add_alkyne add_catalyst Add Cu(I) Catalyst System (e.g., CuSO4 / Sodium Ascorbate) add_alkyne->add_catalyst reaction Incubate (Room Temp) add_catalyst->reaction cleavage Cleavage from Resin (e.g., TFA Cocktail) reaction->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify via RP-HPLC precipitation->purification analysis Analyze (LC-MS) & Lyophilize purification->analysis

Caption: Workflow for peptide-drug conjugation.

Experimental Protocols

The following protocols provide a general methodology. Specific quantities and reaction times may need to be optimized depending on the peptide sequence and the nature of the alkyne-containing molecule.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the amino acid coupling step (Step 3).

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Wash: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the azide-functionalized peptide on the solid support.

Materials:

  • Azide-functionalized peptide-resin (from Protocol 1)

  • Alkyne-modified molecule (e.g., a drug or fluorescent probe)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • N,N-Dimethylformamide (DMF)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 30 minutes.

  • Reaction Mixture Preparation: In a reaction vessel, add the alkyne-modified molecule (5-10 equivalents relative to resin loading) dissolved in a DMF/water mixture (e.g., 4:1 v/v).

  • Catalyst Addition: Prepare a fresh solution of sodium ascorbate (1-5 equivalents) in water and add it to the reaction vessel. Subsequently, add a solution of CuSO₄·5H₂O (0.1-0.5 equivalents) in water. The solution may turn a yellow-orange color, indicating the formation of the active Cu(I) species.[1]

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and finally with DCM, and dry under vacuum.

Protocol 3: Peptide Cleavage, Precipitation, and Purification

This protocol details the final steps to obtain the purified peptide conjugate.

Materials:

  • Peptide conjugate-resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Add the cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis and Lyophilization: Analyze the pure fractions by LC-MS, pool the desired fractions, and lyophilize to obtain the final peptide conjugate as a white powder.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of a peptide conjugate using this compound. Yields and purity are highly dependent on the specific peptide sequence and the conjugated molecule.

Table 1: SPPS and On-Resin CuAAC Reaction Parameters

ParameterSPPSOn-Resin CuAAC
Resin Rink AmidePeptide-Resin
Key Reagent This compoundAlkyne-Molecule
Coupling/Catalyst HATU/DIPEACuSO₄/Sodium Ascorbate
Solvent DMFDMF/Water
Temperature Room TemperatureRoom Temperature
Reaction Time 1-2 hours/coupling4-16 hours

Table 2: Expected Yield and Purity

StepTypical Purity (Crude)Typical Overall Yield
SPPS Sequence dependent> 90% (per coupling step)
CuAAC > 80%High conversion
After RP-HPLC > 95%10-30% (of theoretical)

Note: The overall yield is representative of a multi-step solid-phase synthesis followed by purification and can vary significantly.

Signaling Pathway and Logical Relationship Diagrams

The use of this compound is a key step in the chemical synthesis of targeted therapies like peptide-drug conjugates (PDCs). The logical relationship for creating a targeted therapeutic is outlined below.

G cluster_design Design & Synthesis cluster_action Mechanism of Action targeting_peptide Targeting Peptide (e.g., to cancer cell receptor) azide_incorporation Incorporate Azide (B81097) Handle (this compound) targeting_peptide->azide_incorporation click_conjugation CuAAC 'Click' Conjugation azide_incorporation->click_conjugation cytotoxic_drug Cytotoxic Drug with Alkyne Handle cytotoxic_drug->click_conjugation pdc Peptide-Drug Conjugate (PDC) click_conjugation->pdc binding PDC Binds to Target Receptor pdc->binding internalization Internalization into Cell binding->internalization drug_release Drug Release (e.g., via linker cleavage) internalization->drug_release apoptosis Induction of Apoptosis drug_release->apoptosis

Caption: Logic of a targeted peptide-drug conjugate.

This diagram illustrates the conceptual framework for developing a PDC. A peptide designed to bind to a specific receptor (e.g., one overexpressed on cancer cells) is synthesized with an azide group using this compound. A potent cytotoxic drug, modified with an alkyne group, is then "clicked" onto the peptide. The resulting PDC can then selectively target and be internalized by cancer cells, leading to the release of the drug and subsequent cell death.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful click chemistry reaction occurs between a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) and an azide-functionalized molecule, proceeding with high efficiency and selectivity under physiological conditions.[3][4]

This compound is a key building block for introducing an azide (B81097) moiety into peptides and proteins via solid-phase peptide synthesis (SPPS).[5][6] The Fmoc-protected alpha-amine allows for standard SPPS workflows, while the azide group on the lysine (B10760008) side chain serves as a handle for subsequent SPAAC reactions.[6] This enables the site-specific labeling of biomolecules with a wide array of functionalities, including fluorescent dyes, imaging agents, and therapeutic payloads, making it an invaluable tool in drug discovery and development.[3][4]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.[3]

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not cross-react with native biological molecules.[3]

  • High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.[1]

  • Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[2]

Applications:

  • Peptide and Protein Labeling: Site-specific attachment of reporter molecules for imaging and tracking.[3]

  • Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Drug Delivery Systems: Development of targeted drug delivery vehicles.[6]

  • Protein Engineering: Introduction of novel functionalities to alter protein behavior.

  • Biomaterials and Hydrogel Formation: Cross-linking of polymers for the creation of biocompatible materials.

Quantitative Data: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constants for the reaction between an azidolysine-containing peptide and common cyclooctynes are summarized below. These values provide a benchmark for predicting reaction times and optimizing reactant concentrations.

Azide-Containing MoietyCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
Azidolysine-containing peptideDBCO0.34HBS (pH 7.4)
Azidolysine-containing peptideBCN0.28MeOD

Note: Reaction kinetics are influenced by factors such as buffer composition, pH, and temperature.[7][8] For instance, reaction rates can be higher in HEPES buffer compared to PBS at the same pH.[7][8]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the azidolysine residue using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Capping solution (optional): Acetic anhydride (B1165640) and DIPEA in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

    • For the incorporation of This compound , follow the same procedure as for other standard amino acids. The azide group is stable to standard SPPS conditions.[6]

  • Monitoring the Coupling Reaction: Perform a ninhydrin (B49086) (Kaiser) test to ensure the reaction has gone to completion (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.

  • Peptide Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines the copper-free conjugation of a cyclooctyne-functionalized molecule to the azide-containing peptide.

Materials:

  • Azide-containing peptide (synthesized as per Protocol 1)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Fluorophore)

  • Reaction buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or HEPES-buffered saline (HBS) pH 7.4

  • Organic co-solvent (if needed for solubility): e.g., Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: RP-HPLC

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the cyclooctyne-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne's reactivity.[1]

  • Monitoring the Reaction: The reaction progress can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizations

experimental_workflow cluster_SPPS Protocol 1: Solid-Phase Peptide Synthesis (SPPS) cluster_SPAAC Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) resin Start: Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 wash1 Washing deprotection1->wash1 coupling Amino Acid Coupling (including this compound) elongation Repeat for Chain Elongation coupling->elongation wash1->coupling elongation->deprotection1 Next Amino Acid final_deprotection Final Fmoc Deprotection elongation->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection final_deprotection->cleavage purification1 Purification (RP-HPLC) cleavage->purification1 azide_peptide Result: Azide-Peptide purification1->azide_peptide dissolve Dissolve Azide-Peptide & Cyclooctyne Reagent azide_peptide->dissolve incubate Incubate (1-24h) dissolve->incubate monitor Monitor Reaction (HPLC/MS) incubate->monitor purification2 Purification (RP-HPLC) monitor->purification2 conjugate Result: Peptide Conjugate purification2->conjugate

Caption: Experimental workflow for peptide synthesis and SPAAC conjugation.

logical_relationship reagent This compound spps Solid-Phase Peptide Synthesis (SPPS) reagent->spps is incorporated via azide_peptide Azide-Functionalized Peptide spps->azide_peptide produces spaac SPAAC Reaction azide_peptide->spaac reacts in cyclooctyne Cyclooctyne Reagent (e.g., DBCO, BCN) cyclooctyne->spaac reacts in conjugate Peptide Conjugate spaac->conjugate forms kinetics Reaction Kinetics (k₂) spaac->kinetics is characterized by outcome Successful Bioconjugation conjugate->outcome leads to factors Reaction Conditions (Buffer, pH, Temp) factors->spaac influence kinetics->outcome determines efficiency of

Caption: Logical relationship of SPAAC with this compound.

References

Illuminating Biological Pathways: A Guide to Fluorescent Peptide Labeling with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed set of application notes and protocols has been released, outlining a robust methodology for the fluorescent labeling of peptides using the unnatural amino acid Fmoc-L-Lys(4-N3-Z)-OH. This powerful technique provides researchers, scientists, and drug development professionals with a precise tool to study biological processes, screen for new therapeutics, and develop novel diagnostic agents. The core of this methodology lies in the site-specific incorporation of an azide-bearing amino acid into a peptide sequence, followed by bioorthogonal "click chemistry" to attach a fluorescent probe.

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the strategic placement of an azide (B81097) functional group within the peptide chain. This azide serves as a chemical handle for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] These "click" reactions enable the covalent attachment of a wide variety of alkyne- or strained alkyne-modified fluorescent dyes to the peptide with minimal side reactions and high yields.[1][2] This approach is particularly advantageous for labeling sensitive biomolecules as it proceeds under mild, biocompatible conditions.[2][3]

The resulting fluorescently labeled peptides are invaluable tools for a multitude of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] A prominent application is in the study of G-Protein-Coupled Receptor (GPCR) signaling. Fluorescently labeled peptide ligands allow for the direct visualization and quantification of receptor binding, trafficking, and downstream signaling events, providing critical insights into drug-receptor interactions and cellular communication.[4][5]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and labeling of peptides using this methodology. The presented values are representative and can vary depending on the specific peptide sequence, resin, and fluorescent dye used.

Table 1: Representative Yields and Purity in Peptide Synthesis and Labeling

StepParameterTypical RangeNotes
Solid-Phase Peptide Synthesis (SPPS)Crude Peptide Purity60-95%Dependent on peptide length and sequence complexity.[1]
Purified Azide-Peptide Yield30-70%Based on the initial loading of the resin.[1]
Fluorescent Labeling (CuAAC/SPAAC)Labeling Reaction Conversion>95%"Click chemistry" reactions are highly efficient.
Final Labeled Peptide Purity>98%After final HPLC purification.[1]
Overall ProcessOverall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding steps.[1]

Table 2: Common Fluorescent Dyes for Peptide Labeling via Click Chemistry

Fluorescent Dye (Alkyne/DBCO-modified)Excitation (nm)Emission (nm)Color
FAM (Fluorescein)495517Green
TAMRA (Tetramethylrhodamine)552578Orange-Red
Cyanine3 (Cy3)550570Orange
Cyanine5 (Cy5)650670Far-Red
Alexa Fluor 488490525Green
Alexa Fluor 555555580Orange
DBCO-Alexa Fluor 488495519Green
DBCO-TAMRA546579Orange-Red

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide

This protocol describes the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF for 5 minutes. Add this solution to the resin and allow it to couple for 1-2 hours.

    • To incorporate the azide functionality, use this compound in place of a standard amino acid in the desired cycle.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC

This protocol details the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified, lyophilized azide-peptide

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)

  • Reaction buffer (e.g., degassed phosphate-buffered saline (PBS), pH 7.4)

  • DMSO

Procedure:

  • Peptide Dissolution: Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.

  • Reagent Preparation: Prepare a stock solution of the alkyne-fluorophore (1.2 equivalents relative to the peptide) in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution, the alkyne-fluorophore solution, CuSO4 solution (to a final concentration of 0.1-1 mM), and THPTA (if used, at a 5-fold molar excess to CuSO4).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the fluorescently labeled peptide from excess dye and catalyst using RP-HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 3: Fluorescent Labeling of Azide-Modified Peptide via SPAAC (Copper-Free)

This protocol is an alternative to CuAAC, particularly for applications in living systems where copper toxicity is a concern.

Materials:

  • Purified, lyophilized azide-peptide

  • Strained alkyne-functionalized fluorescent dye (e.g., DBCO-Alexa Fluor 488)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or other compatible organic solvent

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized dye in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[3]

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-dye. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[3]

  • Monitoring: Monitor the progress of the reaction by LC-MS to determine the consumption of the starting materials.

  • Purification: Once the reaction is complete, purify the fluorescently labeled peptide by RP-HPLC.

  • Final Product: Lyophilize the pure fractions to obtain the final product and store it at -20°C or -80°C, protected from light.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling Fluorescent Labeling cluster_Application Application Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA 1. Deprotection 2. Coupling Fmoc_Lys_N3 This compound Coupling Fmoc_AA->Fmoc_Lys_N3 Chain Elongation Cleavage Cleavage & Deprotection Fmoc_Lys_N3->Cleavage Azide_Peptide Azide-Modified Peptide Cleavage->Azide_Peptide Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide_Peptide->Click_Reaction Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->Click_Reaction Labeled_Peptide Fluorescently Labeled Peptide Click_Reaction->Labeled_Peptide Analysis Analysis (e.g., Microscopy, Flow Cytometry) Labeled_Peptide->Analysis

Caption: Experimental workflow for fluorescent labeling of peptides.

G cluster_GPCR GPCR Signaling Pathway cluster_Visualization Visualization Ligand Fluorescently Labeled Peptide Ligand GPCR G-Protein-Coupled Receptor (GPCR) Ligand->GPCR Binding & Activation Microscopy Fluorescence Microscopy Ligand->Microscopy Tracking G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change GPCR->Microscopy Localization Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling pathway with a fluorescently labeled peptide.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated side effects. The synthesis of a stable and homogeneous ADC is critical to its clinical success. The use of bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful strategy for the precise construction of ADCs.

Fmoc-L-Lys(4-N3-Z)-OH is a versatile building block for the synthesis of ADC components. It is a lysine (B10760008) derivative where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS), and the ε-amino group is modified to carry a protected azide (B81097) functionality.[1][][3] This azido-lysine derivative can be incorporated into peptide-based linkers or used to create azide-functionalized payloads. The azide group serves as a chemical handle for subsequent conjugation to an alkyne-modified antibody via click chemistry, resulting in a stable triazole linkage.[]

These application notes provide detailed protocols for the synthesis and characterization of ADCs utilizing this compound as a source of the azide moiety for bioorthogonal conjugation.

Data Presentation

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy, pharmacokinetics, and safety profile.[5][6] The following table summarizes representative DAR values obtained for ADCs synthesized via click chemistry targeting lysine residues, providing a benchmark for expected outcomes.

Conjugation MethodAntibody TargetPayloadAchieved DAR (Average)Reference
CuAACHER2Auristatin2.0[7]
SPAACCD22Maytansinoid1.8 - 2.0[8]
CuAACGeneric IgGMMAF2.0[8]
SPAACHER2MMAF~2.0[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Linker-Payload

This protocol describes the synthesis of a peptide linker with a terminal azide group, originating from this compound, and subsequent conjugation to a cytotoxic payload.

Materials:

  • This compound

  • Rink Amide resin

  • Other Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Cit-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Val-OH) to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired linker sequence.

  • Incorporation of Azide Moiety: For the final coupling step, use this compound to introduce the protected azide group.

  • Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide linker.

  • Payload Conjugation: Couple the carboxylic acid group of the cytotoxic payload to the deprotected N-terminus of the peptide linker using HBTU/HOBt and DIPEA.

  • Cleavage and Deprotection: Cleave the azide-linker-payload from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the azide-linker-payload by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS.

Protocol 2: Site-Specific Antibody Modification with an Alkyne Handle

This protocol describes a general method for introducing an alkyne group into an antibody for subsequent click chemistry. This can be achieved by reacting a lysine residue with an NHS-ester-alkyne crosslinker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • NHS-ester-alkyne crosslinker (e.g., DBCO-NHS ester)

  • Reaction buffer: Bicarbonate buffer (100 mM, pH 8.5)

  • Purification column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Crosslinker Preparation: Dissolve the NHS-ester-alkyne crosslinker in a small amount of DMSO to prepare a stock solution.

  • Conjugation Reaction: Add a 5-10 molar excess of the crosslinker to the antibody solution. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove the excess crosslinker and purify the alkyne-modified antibody using an SEC column equilibrated with PBS.

  • Characterization: Determine the average number of alkyne groups per antibody by MALDI-TOF mass spectrometry.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of the azide-linker-payload to the alkyne-modified antibody.[9][10][]

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • Azide-linker-payload (from Protocol 1)

  • Reaction buffer: PBS, pH 7.4

  • Purification system: SEC or Protein A chromatography

Procedure:

  • Reactant Preparation: Prepare a solution of the alkyne-modified antibody in PBS. Dissolve the azide-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS.

  • Conjugation Reaction: Add a 3-5 molar excess of the azide-linker-payload to the alkyne-modified antibody. Incubate the reaction at room temperature for 12-24 hours, protected from light.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or Protein A chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR by UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.[12][13]

    • Purity and Aggregation: Assess the purity and extent of aggregation by SEC-HPLC.

    • In vitro Cell Viability Assay: Evaluate the potency and specificity of the ADC on target and non-target cell lines.

Visualizations

experimental_workflow cluster_linker_payload Linker-Payload Synthesis (SPPS) cluster_antibody_modification Antibody Modification cluster_adc_synthesis ADC Synthesis & Characterization resin Rink Amide Resin peptide_synthesis Peptide Chain Elongation resin->peptide_synthesis azide_incorporation Incorporate This compound peptide_synthesis->azide_incorporation payload_conjugation Payload Conjugation azide_incorporation->payload_conjugation cleavage Cleavage & Purification payload_conjugation->cleavage azide_linker_payload Azide-Linker-Payload cleavage->azide_linker_payload spaac SPAAC Reaction (Click Chemistry) azide_linker_payload->spaac antibody Monoclonal Antibody alkyne_modification Lysine Modification with Alkyne-NHS Ester antibody->alkyne_modification purification_ab Purification (SEC) alkyne_modification->purification_ab alkyne_antibody Alkyne-Modified Antibody purification_ab->alkyne_antibody alkyne_antibody->spaac purification_adc Purification (SEC / Protein A) spaac->purification_adc adc Antibody-Drug Conjugate (ADC) purification_adc->adc characterization Characterization (DAR, Purity, Potency) adc->characterization

Caption: Experimental workflow for ADC synthesis.

adc_mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc ADC receptor Tumor Antigen (Receptor) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Linker Cleavage dna_damage DNA Damage & Apoptosis payload_release->dna_damage 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Site-Specific Protein Modification using Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-L-Lys(4-N3-Z)-OH for the site-specific modification of proteins and peptides. This versatile amino acid derivative allows for the precise introduction of an azide (B81097) chemical handle, enabling subsequent bioorthogonal conjugation through "click chemistry." The protocols outlined below cover the incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) and its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Introduction to this compound

This compound is a non-canonical amino acid designed for the site-specific introduction of an azide moiety into a peptide sequence. The key features of this reagent are:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine, allowing for its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This group is base-labile and is removed at each cycle of peptide elongation.

  • Lysine (B10760008) backbone: Provides a familiar amino acid scaffold for incorporation into the peptide chain.

  • 4-Azidobenzyloxycarbonyl (-Z(4-N3)) group: A protecting group on the ε-amine of the lysine side chain that contains a terminal azide (N3). This azide group is the "chemical handle" for subsequent bioorthogonal reactions. It is stable to the mild basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage from the resin.

The azide group's bioorthogonality means it does not react with native functional groups found in proteins, ensuring highly specific modification at the desired location.

Chemical Properties
PropertyValue
Chemical Name Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(4-azidobenzyloxycarbonyl)-L-lysine
Molecular Formula C29H29N5O6
Molecular Weight 543.58 g/mol
CAS Number 1446511-14-3
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.
Storage Store at -20°C for long-term stability.
Applications in Site-Specific Protein Modification

The primary application of this compound is to enable the precise, covalent attachment of various molecules to a peptide or protein. This has wide-ranging implications in research and drug development:

  • Attachment of Fluorophores and Probes: For imaging and tracking studies in vitro and in vivo.

  • PEGylation: To enhance the pharmacokinetic properties of therapeutic peptides and proteins, such as increasing serum half-life and reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): The azide handle can be used to conjugate potent cytotoxic drugs to antibodies for targeted cancer therapy.

  • Surface Immobilization: For the creation of protein microarrays and biosensors.

  • Peptide Cyclization: To generate constrained peptides with enhanced stability and biological activity.

Quantitative Data Summary

While specific quantitative data for the coupling efficiency and reaction kinetics of this compound are not extensively published, the following table provides representative data for similar azido-amino acids used in SPPS and subsequent click chemistry reactions. This data can be used as a benchmark for experimental design.

ParameterReactantsValueReference
SPPS Coupling Efficiency General Fmoc-amino acids>99% per cycle
CuAAC Reaction Yield Azide-modified peptide + terminal alkyneTypically >90-98%[1]
SPAAC Second-Order Rate Constant (k₂) Azidolysine-containing peptide + DBCO0.34 M⁻¹s⁻¹[2]
SPAAC Second-Order Rate Constant (k₂) Azidolysine-containing peptide + BCN0.28 M⁻¹s⁻¹[2]
SPAAC Second-Order Rate Constant (k₂) para-Azidomethyl-L-phenylalanine + DBCO-PEG~7-fold higher than p-azido-L-Phe[3]

Note: Reaction conditions, such as solvent, temperature, and catalyst, can significantly influence yields and reaction rates. Optimization is recommended for each specific application.

Experimental Protocols & Visualizations

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the this compound residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of this compound, follow the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF/DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage 7. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified peptide in solution.

Materials:

  • Azide-modified peptide (purified)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, PEG)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, DMF) and then dilute it into the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the alkyne reagent is typically used.

  • Catalyst Preparation (prepare fresh):

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

    • In a separate tube, mix the CuSO₄ and THPTA solutions.

  • Reaction Setup:

    • Combine the azide-peptide and alkyne-molecule solutions.

    • Add the CuSO₄/THPTA mixture to the reaction.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • The final concentrations are typically in the range of:

      • Peptide: 10-100 µM

      • Alkyne: 12-150 µM

      • CuSO₄: 50-100 µM

      • THPTA: 250-500 µM

      • Sodium Ascorbate: 1-5 mM

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification:

    • Once the reaction is complete, purify the conjugated product from excess reagents and catalyst using RP-HPLC or another suitable chromatographic technique.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Peptide_N3 Peptide-Lys(Z-N3) Product Peptide-Triazole-Molecule Peptide_N3->Product   Alkyne Alkyne-Molecule Alkyne->Product   CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate NaAsc->Cu_I Cu_I->Product Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne to the azide-modified peptide.

Materials:

  • Azide-modified peptide (purified)

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN, DIFO derivatives)

  • Reaction buffer (e.g., PBS, pH 7.4, or cell culture media for live-cell labeling)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to the desired final concentration (typically in the µM to low mM range).

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-2.0 equivalents) is generally used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the strained alkyne.

    • Incubate the reaction mixture at room temperature or 37°C.

    • Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne's reactivity.

    • Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Purification:

    • If necessary, purify the conjugated product from any unreacted starting materials using an appropriate chromatographic method. For many labeling applications, purification may not be required if the excess labeling reagent can be washed away.

  • Characterization: Confirm the formation of the conjugate by mass spectrometry.

SPAAC_Mechanism cluster_reactants Reactants Peptide_N3 Peptide-Lys(Z-N3) Product Peptide-Triazole-Molecule Peptide_N3->Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Product Spontaneous Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting and Considerations
  • Low Coupling Efficiency in SPPS: If the Kaiser test is positive after the standard coupling time, extend the reaction time or use a more powerful coupling reagent like HATU. Double coupling may be necessary for difficult sequences.

  • Side Reactions in CuAAC: The copper catalyst can promote the oxidation of sensitive amino acid residues like methionine and cysteine. The use of a copper-chelating ligand like THPTA and degassing the buffer can minimize these side reactions. For sensitive biological systems, SPAAC is the preferred method.

  • Slow SPAAC Kinetics: The reaction rate of SPAAC is dependent on the type of strained alkyne used. For applications requiring faster kinetics, consider using more reactive cyclooctynes.

  • Solubility Issues: Peptides containing multiple hydrophobic modifications may have poor solubility in aqueous buffers. The use of co-solvents like DMSO or acetonitrile (B52724) may be necessary.

By following these protocols and considerations, researchers can effectively utilize this compound for the site-specific modification of peptides and proteins, opening up a wide range of possibilities in chemical biology and drug development.

References

Application Notes and Protocols for PROTAC Synthesis using Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The strategic design of the linker is crucial for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[4]

Fmoc-L-Lys(4-N3-Z)-OH is a versatile building block for PROTAC synthesis. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine for standard solid-phase peptide synthesis (SPPS), and a side chain functionalized with a protected azide (B81097) group.[5] This azide group serves as a bioorthogonal handle for "click chemistry," enabling the efficient and specific conjugation of the linker to either the POI ligand or the E3 ligase ligand.[][6] This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs.

Key Applications

The primary application of this compound is in the modular synthesis of PROTACs, where it can be incorporated into a peptide-based linker via SPPS. The azide functionality allows for late-stage diversification of the PROTAC structure through two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN), which is highly biocompatible and can be performed in living systems.[8][9]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the key steps in PROTAC synthesis using this compound.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValue/RangeNotes
ResinFmoc-Rink Amide resin (or similar)Suitable for generating a C-terminal amide linker.
Fmoc Deprotection20% piperidine (B6355638) in DMF1 x 5 min, followed by 1 x 15 min.[10]
Amino Acid Coupling4 eq. Fmoc-amino acid, 4 eq. HBTU/HATU, 8 eq. DIPEA in DMF2-4 hours, monitored by Kaiser test.[10][11]
This compound Coupling2-4 eq. of the amino acidCoupling time may be extended to ensure completion.
Cleavage from Resin95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours at room temperature.[10]
Expected Yield (crude peptide)> 80%Dependent on peptide length and sequence.
Purity (crude peptide)70-90%To be purified by RP-HPLC.

Table 2: CuAAC Reaction Parameters for PROTAC Synthesis

ParameterValue/RangeNotes
ReactantsAzide-functionalized linker-ligand (1 eq.), Alkyne-functionalized ligand (1-1.2 eq.)
Solventt-BuOH/H₂O (1:1) or DMF[11]
Copper SourceCuSO₄·5H₂O (0.1-0.2 eq.)[11]
Reducing AgentSodium Ascorbate (B8700270) (0.2-0.5 eq.)Freshly prepared solution.[11]
Ligand (optional)THPTA or TBTACan improve reaction efficiency and reduce cell toxicity.
Reaction Time4-12 hoursMonitored by LC-MS.[7]
Expected Yield55-90%[7]
Purity (after purification)> 95%Purified by RP-HPLC.

Table 3: SPAAC Reaction Parameters for PROTAC Synthesis

ParameterValue/RangeNotes
ReactantsAzide-functionalized linker-ligand (1 eq.), Strained Alkyne (e.g., DBCO)-functionalized ligand (1-1.2 eq.)
SolventAnhydrous DMSO or DMF[8][9]
Reaction TemperatureRoom temperature[8]
Reaction Time4-12 hoursMonitored by LC-MS.[9]
Expected Yield> 90%Generally very high yielding.
Purity (after purification)> 95%Purified by RP-HPLC.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Azide-Functionalized Peptide Linker

This protocol describes the synthesis of a peptide linker containing the this compound building block.

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.[10]

  • Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Monitor the reaction using the Kaiser test. Wash the resin with DMF.[10]

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the linker sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as other amino acids. The coupling time can be extended to 4 hours to ensure complete reaction.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under nitrogen. Add a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water to the resin and agitate for 2-3 hours at room temperature.[10]

  • Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Dry the peptide pellet under vacuum. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: PROTAC Synthesis via CuAAC

This protocol describes the conjugation of an azide-functionalized linker to an alkyne-functionalized molecule (either the POI ligand or the E3 ligase ligand).

  • Reactant Preparation: Dissolve the azide-functionalized peptide linker (1 eq.) and the alkyne-functionalized molecule (1.1 eq.) in a mixture of t-BuOH and water (1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.15 eq.).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[11]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Purification: Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR.

Protocol 3: PROTAC Synthesis via SPAAC

This protocol describes the copper-free conjugation of an azide-functionalized linker to a strained alkyne-functionalized molecule.

  • Reactant Preparation: Dissolve the azide-functionalized peptide linker (1 eq.) and the DBCO-functionalized molecule (1.1 eq.) in anhydrous DMSO.[8][9]

  • Reaction: Mix the two solutions and stir at room temperature.[9]

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.[9]

  • Purification: Dilute the reaction mixture with DMSO and purify the PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using HRMS and NMR.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click_Chemistry Click Chemistry Conjugation Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each AA Lys_N3_Coupling This compound Coupling Amino_Acid_Coupling->Lys_N3_Coupling Cleavage Cleavage from Resin (TFA/TIS/H2O) Lys_N3_Coupling->Cleavage Azide_Linker Azide-Functionalized Peptide Linker Cleavage->Azide_Linker CuAAC CuAAC Reaction (CuSO4, NaAsc) Azide_Linker->CuAAC SPAAC SPAAC Reaction Azide_Linker->SPAAC Alkyne_Ligand Alkyne-Functionalized Ligand (POI or E3) Alkyne_Ligand->CuAAC DBCO_Ligand DBCO-Functionalized Ligand (POI or E3) DBCO_Ligand->SPAAC PROTAC Final PROTAC CuAAC->PROTAC SPAAC->PROTAC

Caption: Experimental workflow for PROTAC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ub Ubiquitin Ub->Poly_Ub E1, E2 Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC targeting a protein of interest for degradation.

BRD4_Signaling_Pathway BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Chromatin Chromatin BRD4->Chromatin Degradation BRD4 Degradation BRD4->Degradation Ac_Histones->Chromatin Binds to Gene_Expression Oncogene Expression Chromatin->Gene_Expression Activates Pol_II RNA Polymerase II Pol_II->Gene_Expression Transcription_Factors Transcription Factors (e.g., c-Myc) Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 Induces Degradation->Gene_Expression Inhibits

Caption: Simplified signaling pathway showing the role of BRD4 and the effect of its degradation by a PROTAC.

References

Application Notes and Protocols for Site-Specific Peptide PEGylation using Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include enhanced stability, reduced immunogenicity, and prolonged circulation half-life. Site-specific PEGylation is particularly desirable as it yields a homogeneous product with predictable properties, in contrast to random PEGylation which can result in a heterogeneous mixture of isomers with varying biological activity.

This document provides a detailed methodology for the site-specific PEGylation of peptides using the unnatural amino acid Fmoc-L-Lys(4-N3-Z)-OH. This amino acid derivative incorporates an azide (B81097) (-N₃) functionality on the lysine (B10760008) side chain, which serves as a chemical handle for bioorthogonal "click chemistry." Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the precise and efficient conjugation of an alkyne-modified PEG molecule to the azide-containing peptide.[1][2]

Principle of the Method

The overall strategy involves a multi-step process that begins with the synthesis of an azide-modified peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). The this compound is incorporated at the desired position within the peptide sequence. Following synthesis, the peptide is cleaved from the resin and purified. The purified azide-modified peptide is then reacted with an alkyne-functionalized PEG molecule via CuAAC. The final PEGylated peptide is purified and characterized to confirm its identity and purity.

The azide group is stable under the conditions of Fmoc-SPPS, including repeated cycles of Fmoc deprotection (using a weak base like piperidine) and amino acid coupling.[3] The subsequent CuAAC reaction is highly specific and efficient, proceeding under mild, aqueous conditions, which preserves the integrity of the peptide.[4][5]

Experimental Workflow

PEGylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage & Purification cluster_PEGylation PEGylation (Click Chemistry) cluster_Final_Purification_Characterization Final Purification & Characterization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Lys_N3_Incorporation Incorporation of This compound Amino_Acid_Coupling->Lys_N3_Incorporation Chain_Elongation Chain Elongation Lys_N3_Incorporation->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Peptide Cleavage from Resin Final_Deprotection->Cleavage Purification1 RP-HPLC Purification of Azide-Peptide Cleavage->Purification1 CuAAC CuAAC Reaction with Alkyne-PEG Purification1->CuAAC Purification2 RP-HPLC Purification of PEGylated Peptide CuAAC->Purification2 Characterization Characterization (LC-MS, MALDI-TOF) Purification2->Characterization

Figure 1. Experimental workflow for site-specific peptide PEGylation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide

This protocol describes the manual synthesis of a peptide containing this compound using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Incorporation of this compound: When the synthesis reaches the desired position for the azide group, use this compound in the coupling step as described above.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under vacuum.

ParameterValue/Range
Resin Loading 0.1 - 0.5 mmol/g
Amino Acid Equivalents 3 - 5 eq.
Coupling Reagent Equivalents 3 - 5 eq.
DIPEA Equivalents 6 - 10 eq.
Coupling Time 1 - 2 hours
Fmoc Deprotection Time 5 min + 15 min

Table 1. Typical parameters for Fmoc-SPPS.

Protocol 2: Peptide Cleavage and Purification

Materials:

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column

  • Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Pelleting: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.

    • Purify the peptide by RP-HPLC using a suitable gradient of Solvent B.

    • Collect the fractions containing the desired peptide.

  • Lyophilization: Lyophilize the purified fractions to obtain the pure azide-modified peptide.

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and/or MALDI-TOF mass spectrometry.

ParameterValue/Range
Cleavage Time 2 - 3 hours
Expected Crude Purity 50 - 80%
Expected Purified Yield 10 - 40% (based on initial resin loading)

Table 2. Typical parameters for peptide cleavage and purification.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized PEG (e.g., mPEG-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Buffer: e.g., Phosphate-buffered saline (PBS) or triethylammonium (B8662869) acetate (B1210297) buffer, pH 7-8

  • Degassing equipment (optional but recommended)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-peptide and alkyne-PEG in the chosen buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA).

  • Reaction Setup:

    • In a reaction vial, combine the azide-peptide and alkyne-PEG (typically 1.2-2 equivalents of PEG).

    • Add the CuSO₄ and ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Conditions:

    • Gently mix the reaction mixture.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper ions.

ReagentFinal ConcentrationEquivalents (relative to peptide)
Azide-Peptide 1-5 mg/mL1
Alkyne-PEG -1.2 - 2
CuSO₄ 0.1 - 1 mM0.1 - 1
Sodium Ascorbate 1 - 5 mM1 - 5
THPTA/TBTA 0.5 - 5 mM0.5 - 5

Table 3. Typical reagent concentrations and equivalents for CuAAC.[4][5]

Protocol 4: Purification and Characterization of PEGylated Peptide

Materials:

  • RP-HPLC system with a C18 column

  • Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • LC-MS and/or MALDI-TOF mass spectrometer

Procedure:

  • Purification:

    • Purify the crude PEGylated peptide mixture by RP-HPLC. Due to the increased hydrophilicity of the PEGylated peptide, the elution time will be significantly different from the unreacted azide-peptide. A modified gradient may be necessary.[]

    • Collect the fractions containing the PEGylated peptide.

  • Lyophilization: Lyophilize the purified fractions to obtain the final PEGylated peptide.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry. The mass spectrum should show a clear shift corresponding to the mass of the attached PEG moiety.

    • Purity is typically assessed by the peak area in the HPLC chromatogram.

ParameterValue/Range
Expected Conversion > 90%
Expected Final Purity > 95%

Table 4. Expected outcomes for PEGylation and final purification.

Signaling Pathway and Logical Relationship Diagrams

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Elongated_Peptide Elongated Peptide (n+1) Washing2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next cycle

Figure 2. The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

CuAAC_Mechanism Azide_Peptide Azide-Peptide (R-N3) Cycloaddition [3+2] Cycloaddition Azide_Peptide->Cycloaddition Alkyne_PEG Alkyne-PEG (R'-C≡CH) Alkyne_PEG->Cycloaddition Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Cu_I->Cycloaddition Catalyst PEGylated_Peptide PEGylated Peptide (Triazole Linkage) Cycloaddition->PEGylated_Peptide

Figure 3. Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during Solid-Phase Peptide Synthesis, with a specific focus on the low coupling efficiency of Fmoc-L-Lys(4-N3-Z)-OH .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low coupling efficiency for this compound in my peptide sequence. What are the potential causes?

Low coupling efficiency for this compound can stem from several factors, primarily related to its structure and the conditions of the synthesis:

  • Steric Hindrance: The most likely cause is the significant steric bulk of the 4-azidobenzyloxycarbonyl (Z) group on the lysine (B10760008) side chain. This bulky group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.

  • Secondary Structure Formation and Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate, making the N-terminal amine less accessible for coupling. While this compound itself is a single amino acid, its incorporation can be hindered by the aggregation of the preceding sequence.

  • Suboptimal Activation or Coupling Time: Standard coupling protocols may not be sufficient for such a sterically hindered amino acid. The activation of the carboxylic acid might be incomplete, or the coupling reaction may require a longer duration to proceed to completion.

  • Reagent Solubility: Poor solubility of this compound or the coupling reagents in the reaction solvent (e.g., DMF) can lead to lower effective concentrations and reduced reaction rates.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a deletion sequence.

Q2: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to overcome low coupling efficiency with sterically demanding building blocks:

  • Optimize Coupling Reagents and Additives: For difficult couplings, standard activators like DIC/HOBt may be insufficient. Switching to more potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents is highly recommended. Additives like HOAt or Oxyma Pure can further enhance coupling efficiency.[1]

  • Increase Equivalents and Reaction Time: Using a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3) and extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can drive the reaction closer to completion.

  • Perform a Double Coupling: If a single coupling reaction does not result in a satisfactory yield, a second coupling step with a fresh solution of the activated this compound can be performed before proceeding to the next deprotection step.[1]

  • Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, such as racemization.

  • Solvent Choice: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be a better choice for aggregating or poorly solvated peptides.

Q3: Are there any known side reactions involving the azide (B81097) or the Z-group of this compound during SPPS?

The azide functional group is generally stable under standard Fmoc-based SPPS conditions. It is considered a bioorthogonal functional group, meaning it does not typically react with the reagents used for deprotection (piperidine in DMF) or coupling.[2][3] The benzyloxycarbonyl (Z) group is also stable under these conditions and requires strong acids like HF or hydrogenolysis for cleavage, which are not used in standard Fmoc SPPS cycles. The primary challenges with this building block are related to steric hindrance rather than the reactivity of its protecting groups.

Q4: How can I monitor the coupling efficiency of this compound on-resin?

The completion of the coupling reaction can be monitored qualitatively using the Kaiser test (or ninhydrin (B49086) test). This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) suggests the coupling is complete. For a detailed procedure, refer to Protocol 1 .

Data Presentation

The following table summarizes the expected coupling efficiencies for a sterically hindered amino acid like this compound under various conditions. These are representative values to illustrate the impact of different optimization strategies.

Coupling ProtocolCoupling ReagentReaction Time (hours)Temperature (°C)Expected Coupling Efficiency (%)Notes
Standard Single CoupleDIC/HOBt22570-85May be insufficient for complete coupling.
Standard Single CoupleHBTU/HOBt22580-90Better than DIC/HOBt but may still be incomplete.
Optimized Single CoupleHATU/HOAt2-425>95Highly recommended for hindered amino acids.
Optimized Single CoupleCOMU2-425>95A safer and highly efficient alternative to HATU.[1]
Double CoupleHATU/HOAt2 x 225>99The most effective method to ensure complete coupling.
Optimized Single Couple with HeatHATU/HOAt1-240>98Use with caution due to potential for side reactions.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Reagents:

  • Solution A: 5% (w/v) Ninhydrin in ethanol (B145695)

  • Solution B: 80% (w/v) Phenol in ethanol

  • Solution C: 2% (v/v) 0.001M KCN in pyridine

Procedure:

  • Sample Collection: After the coupling reaction, take a small sample of the resin (10-15 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heating: Heat the test tube at 110-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless, indicating the absence of free primary amines.

Protocol 2: Optimized Coupling Protocol for this compound

Reagents:

  • This compound (5 equivalents)

  • HATU (4.9 equivalents)

  • HOAt (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF or NMP

Procedure:

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HATU, and HOAt in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (Protocol 1) to check for completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 3: Double Coupling Protocol for this compound

Procedure:

  • First Coupling: Perform an initial coupling of this compound as described in Protocol 2 for 2 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound using the same stoichiometry as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency Observed (Positive Kaiser Test) strategy Implement Optimization Strategy start->strategy reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) strategy->reagent Is the current reagent standard? double_couple Perform Double Coupling strategy->double_couple Is single coupling failing? time_temp Increase Reaction Time & Temperature strategy->time_temp Are reaction kinetics slow? solvent Change Solvent to NMP strategy->solvent Is aggregation suspected? monitor Monitor with Kaiser Test reagent->monitor double_couple->monitor time_temp->monitor solvent->monitor monitor->strategy Positive Result proceed Proceed to Next SPPS Cycle monitor->proceed Negative Result

Troubleshooting workflow for low coupling efficiency.

Double_Coupling_Workflow start Start: Resin with Free N-terminal Amine first_coupling Step 1: Perform First Coupling (e.g., 2 hours with HATU) start->first_coupling wash1 Step 2: Wash Resin with DMF first_coupling->wash1 second_coupling Step 3: Perform Second Coupling (Fresh Reagents, 1-2 hours) wash1->second_coupling wash2 Step 4: Wash Resin with DMF second_coupling->wash2 kaiser_test Step 5: Perform Kaiser Test wash2->kaiser_test complete Coupling Complete Proceed to Deprotection kaiser_test->complete Negative incomplete Coupling Incomplete Re-evaluate Strategy kaiser_test->incomplete Positive

Experimental workflow for the double coupling protocol.

References

Side reactions of the azide group in Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Fmoc-L-Lys(4-N3-Z)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address potential side reactions of the azide (B81097) group.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on this compound during standard Fmoc-SPPS?

A1: The azide group is generally robust and stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions required for the final cleavage of the peptide from the resin (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, certain reagents in the cleavage cocktail can lead to unintended side reactions.[1]

Q2: What is the primary side reaction involving the azide group of this compound?

A2: The most significant side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This typically occurs during the final cleavage and deprotection step when using strong reducing agents as scavengers in the TFA cocktail.[1][2]

Q3: Which reagents are known to cause the reduction of the azide group?

A3: Thiol-based scavengers are the primary cause of azide reduction. Specifically, 1,2-ethanedithiol (B43112) (EDT) is a potent reducing agent under acidic TFA conditions and can lead to significant conversion of the azide to an amine.[1][2] While less reactive, dithiothreitol (B142953) (DTT) can also cause some reduction.[2]

Q4: Are there scavengers that are compatible with azide-containing peptides?

A4: Yes. Triisopropylsilane (TIS) is a non-thiol scavenger that is highly effective at quenching carbocations and is generally considered safe for peptides containing azide groups.[1][2] A standard azide-safe cleavage cocktail is a mixture of TFA, TIS, and water.[1]

Q5: Is the benzyloxycarbonyl (Z) group on this compound stable during Fmoc-SPPS and TFA cleavage?

A5: Yes, the benzyloxycarbonyl (Z) group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of TFA cleavage. It is typically removed by hydrogenolysis, which is not a standard step in the Fmoc-SPPS workflow.

Troubleshooting Guide

Problem: Mass spectrometry analysis of my purified peptide shows a significant peak at the expected mass minus 28 Da (M-28), corresponding to the conversion of an azide to an amine.

  • Diagnosis 1: Incorrect Scavenger Choice in Cleavage Cocktail

    • Cause: The most likely cause is the use of a thiol-based scavenger, such as EDT, in your TFA cleavage cocktail.[1][2]

    • Solution: Re-synthesize the peptide and perform the final cleavage using an azide-safe scavenger cocktail. The recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1] If your peptide contains sensitive residues like cysteine or methionine that you feel require a thiol scavenger, consider using DTT as a less reductive alternative to EDT.[2]

  • Diagnosis 2: Peptide Sequence-Specific Susceptibility

    • Cause: Some studies suggest that peptides with N-terminal azides or certain hydrophobic sequences may be more prone to reduction.[2]

    • Solution: While changing the sequence is often not an option, being aware of this potential can guide the choice of the mildest possible cleavage conditions and the most appropriate scavengers. Always use an azide-safe cleavage cocktail as the first line of defense.

  • Diagnosis 3: Contaminated Reagents

    • Cause: While less common, contamination of reagents with reducing agents could potentially lead to azide reduction.

    • Solution: Ensure that all reagents, especially the TFA and scavengers, are of high purity and are handled under appropriate conditions to prevent contamination.

Data Presentation

Table 1: Impact of Scavenger Choice on Azide Reduction

The following table summarizes the approximate percentage of azide reduction to the corresponding amine when cleaving azide-containing peptides with different scavenger cocktails.

Scavenger Cocktail Composition (v/v/v)Thiol ScavengerApproximate Azide Reduction (%)Reference
95% TFA / 2.5% H₂O / 2.5% TISNone< 5%[2]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTEDTUp to 50% or more[2]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTTDTT5-15%[2]

Data are estimated from published HPLC analyses and represent the conversion of the azide to the amine. The exact percentage can vary based on the peptide sequence and reaction conditions.[2]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide containing this compound from the resin while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Shaker

  • Dichloromethane (DCM) for washing (optional)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.

Protocol 2: HPLC Analysis to Quantify Azide Reduction

This protocol outlines a method to analyze the crude peptide from Protocol 1 to determine the extent of azide reduction.

Materials:

  • Crude peptide

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the peptide sample.

    • Run a linear gradient of increasing Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the desired azide-containing peptide and the reduced amine-containing peptide. The reduced peptide will typically have a slightly earlier retention time.

    • Confirm the identity of each peak by mass spectrometry. The reduced peptide will have a mass that is 28 Da less than the azide-containing peptide.

    • Integrate the peak areas of the desired product and the reduced side product to calculate the percentage of azide reduction.

Visualizations

cluster_main Main Reaction Pathway Peptide-N3 Peptide-N3 on Resin Cleaved_Peptide-N3 Cleaved Peptide-N3 Peptide-N3->Cleaved_Peptide-N3 TFA / TIS / H2O

Caption: Main reaction pathway for cleavage of an azide-containing peptide.

cluster_side Side Reaction Pathway Peptide-N3_side Peptide-N3 on Resin Reduced_Peptide-NH2 Reduced Peptide-NH2 Peptide-N3_side->Reduced_Peptide-NH2 TFA / EDT

Caption: Side reaction pathway showing azide reduction by EDT.

Start Mass Spec shows M-28 peak Check_Cocktail Check cleavage cocktail composition Start->Check_Cocktail Used_EDT Was EDT or another thiol used? Check_Cocktail->Used_EDT Solution Re-synthesize and cleave with TFA / TIS / H2O Used_EDT->Solution Yes Other_Issue Investigate other causes (e.g., reagent contamination) Used_EDT->Other_Issue No

Caption: Troubleshooting workflow for azide reduction.

Start_Exp Start: Dried Peptide-Resin Prepare_Cocktail Prepare TFA/TIS/H2O (95:2.5:2.5) Start_Exp->Prepare_Cocktail Cleavage Add cocktail to resin (2-3 hours) Prepare_Cocktail->Cleavage Precipitate Precipitate peptide in cold ether Cleavage->Precipitate Wash_Dry Wash and dry peptide pellet Precipitate->Wash_Dry Analyze Analyze by HPLC and Mass Spec Wash_Dry->Analyze

Caption: Experimental workflow for azide-safe peptide cleavage.

References

Fmoc deprotection issues with Fmoc-L-Lys(4-N3-Z)-OH containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are incorporating Fmoc-L-Lys(4-N3-Z)-OH into their peptide synthesis workflows. The unique structure of this amino acid, featuring a side-chain azide (B81097) for bioorthogonal conjugation and a benzyloxycarbonyl (Z) protecting group, can present specific challenges during the N-α-Fmoc deprotection step.

Frequently Asked Questions (FAQs)

Q1: Is the azide group on this compound stable during standard Fmoc deprotection conditions?

A1: Yes, the azide functional group is generally stable under the standard basic conditions used for Fmoc deprotection, such as treatment with 20% piperidine (B6355638) in DMF.[1] It is also stable to the acidic conditions of final peptide cleavage from the resin, typically performed with trifluoroacetic acid (TFA).

Q2: Will the benzyloxycarbonyl (Z) group on the lysine (B10760008) side-chain be cleaved during Fmoc deprotection?

A2: The benzyloxycarbonyl (Z or Cbz) group is stable to the mild basic conditions of Fmoc deprotection.[2][3] It is also resistant to cleavage by TFA, which is commonly used for the final deprotection and cleavage of the peptide from the solid support.[2] The Z group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, making it orthogonal to the Fmoc and many other common side-chain protecting groups.[3]

Q3: What are the most common reasons for incomplete Fmoc deprotection of peptides containing this compound?

A3: Incomplete Fmoc deprotection is a common issue in solid-phase peptide synthesis (SPPS) and can be exacerbated by the bulky side chain of this compound. The primary causes include:

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, preventing the deprotection reagent from accessing the N-terminal Fmoc group.[4]

  • Steric Hindrance: The bulky nature of the this compound side chain, as well as adjacent bulky amino acids, can sterically hinder the approach of the piperidine molecule to the Fmoc group.[4]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents, leading to incomplete reactions.

Q4: Can I use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the deprotection of peptides containing this compound?

A4: Yes, DBU can be used as a more potent deprotection reagent, often in combination with piperidine.[5][6][7] A solution of 2% DBU and 2% piperidine in DMF can be effective for difficult sequences where standard piperidine treatment is insufficient.[4] However, it is important to note that DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene byproduct of Fmoc cleavage, necessitating the inclusion of a scavenger like piperidine.[5][8] Caution should be exercised when using DBU in sequences containing aspartic acid, as it can promote aspartimide formation.[5]

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection
  • Symptom: A positive Kaiser test after the coupling step, or the presence of the Fmoc-protected peptide in the analytical HPLC of a test cleavage sample.

  • Troubleshooting Workflow:

G Troubleshooting Incomplete Fmoc Deprotection start Incomplete Deprotection Detected confirm Confirm with Test Cleavage & HPLC/MS start->confirm cause Identify Potential Cause confirm->cause aggregation Peptide Aggregation cause->aggregation Most Common steric_hindrance Steric Hindrance cause->steric_hindrance reagent_issue Reagent/Resin Issue cause->reagent_issue solution_agg Solution for Aggregation aggregation->solution_agg solution_steric Solution for Steric Hindrance steric_hindrance->solution_steric solution_reagent Solution for Reagent/Resin Issue reagent_issue->solution_reagent agg_sol1 Increase deprotection time (e.g., 2 x 15 min) solution_agg->agg_sol1 agg_sol2 Switch to NMP as solvent solution_agg->agg_sol2 agg_sol3 Perform 'double deprotection' solution_agg->agg_sol3 steric_sol1 Use DBU-assisted deprotection (2% DBU / 2% Piperidine in DMF) solution_steric->steric_sol1 steric_sol2 Increase deprotection temperature (use with caution) solution_steric->steric_sol2 reagent_sol1 Ensure adequate resin swelling solution_reagent->reagent_sol1 reagent_sol2 Use fresh deprotection solution solution_reagent->reagent_sol2 end Proceed with Synthesis agg_sol1->end agg_sol2->end agg_sol3->end steric_sol1->end steric_sol2->end reagent_sol1->end reagent_sol2->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Potential Cause Recommended Solution Rationale
Peptide Aggregation 1. Increase deprotection time (e.g., to 2 x 15 minutes).[4]2. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[4]3. Perform a "double deprotection" cycle before coupling the next amino acid.[4]Aggregated peptide chains can shield the N-terminal Fmoc group, preventing access by the deprotection reagent. Longer reaction times or stronger solvents can help disrupt these secondary structures.
Steric Hindrance 1. Use a DBU-assisted deprotection solution (e.g., 2% DBU / 2% piperidine in DMF).[4][5]2. Slightly increase the reaction temperature (e.g., to 30-35°C), monitoring carefully for side reactions.DBU is a stronger, non-nucleophilic base that can enhance the rate of deprotection for sterically hindered residues.[8] Increased temperature can improve reaction kinetics.
Inefficient Reagent Delivery 1. Ensure the resin is well-swollen in the solvent before starting the synthesis.2. Ensure adequate mixing/agitation during the deprotection step.Proper resin swelling is crucial for reagent diffusion. Consistent agitation ensures all resin beads are exposed to the deprotection solution.
Issue 2: Side-Chain Instability (Hypothetical)
  • Symptom: Mass spectrometry analysis of the final peptide shows unexpected masses corresponding to the loss or modification of the azide or Z-group.

  • Preventative Measures and Solutions: While the azide and Z-groups are generally stable, prolonged exposure to harsh conditions or the presence of certain reagents could potentially lead to side reactions.

Potential Side Reaction Preventative Measure/Solution Rationale
Reduction of Azide Group Avoid using reducing agents like dithiothreitol (B142953) (DTT) in the cleavage cocktail if the azide is to be retained.Thiols can reduce the azide group to an amine.
Premature Z-Group Cleavage Avoid catalytic hydrogenation conditions until Z-group removal is desired.The Z-group is primarily labile to hydrogenolysis.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4]

  • Agitation: Agitate the resin suspension at room temperature for 10-15 minutes.[4]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3-5 one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Proceed: The resin is now ready for the next amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection Solution: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.[4]

  • Agitation: Agitate the resin for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3-5 one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU and piperidine.[4]

  • Proceed: The resin is now ready for the next amino acid coupling step.

Visualization of Key Processes

Fmoc Deprotection Mechanism

G cluster_0 Fmoc Deprotection Fmoc-Peptide Fmoc-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-Peptide->Carbanion_Intermediate + Piperidine (Base) Piperidine Piperidine Dibenzofulvene Dibenzofulvene Carbanion_Intermediate->Dibenzofulvene β-elimination Deprotected_Peptide H2N-Peptide Carbanion_Intermediate->Deprotected_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct DibenzofulvenePiperidine DibenzofulvenePiperidine DibenzofulvenePiperidine->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

Orthogonal Protection Scheme

G Orthogonal Protection in Peptides with this compound Peptide Fmoc-AA...-Lys(4-N3-Z)-...-Resin Fmoc Fmoc Group (N-terminus) Peptide->Fmoc Z_group Z Group (Lys Side-Chain) Peptide->Z_group Resin_Linker Resin Linker (C-terminus) Peptide->Resin_Linker Azide Azide Group (Lys Side-Chain) Peptide->Azide Deprotection_Fmoc 20% Piperidine/DMF Fmoc->Deprotection_Fmoc Cleaved by Deprotection_Z H2 / Pd-C Z_group->Deprotection_Z Cleaved by Deprotection_Resin TFA Cocktail Resin_Linker->Deprotection_Resin Cleaved by Azide_Reaction Click Chemistry (e.g., CuAAC, SPAAC) Azide->Azide_Reaction Reacts via Deprotection_Fmoc->Z_group Stable Deprotection_Fmoc->Resin_Linker Stable Deprotection_Fmoc->Azide Stable Deprotection_Resin->Z_group Stable Deprotection_Resin->Azide Stable

Caption: Orthogonality of protecting groups and reactive moieties.

References

Technical Support Center: Purification of Peptides Modified with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides modified with Fmoc-L-Lys(4-N3-Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemically modified amino acid used in solid-phase peptide synthesis (SPPS). It incorporates two key functionalities:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, enabling its use in standard Fmoc-based SPPS.

  • 4-azido-benzyloxycarbonyl (4-N3-Z) group: This group on the lysine (B10760008) side-chain provides a photoactivatable azido (B1232118) moiety. Upon exposure to UV light, the azido group can form a highly reactive nitrene, which can create covalent cross-links with nearby molecules. This makes it a valuable tool for photo-affinity labeling studies to identify protein-protein interactions.

Q2: Is the 4-azido-benzyloxycarbonyl (Z) group stable during standard Fmoc-SPPS and cleavage conditions?

Yes, the 4-azido-benzyloxycarbonyl group is generally stable under the conditions used for Fmoc-SPPS. The azide (B81097) group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid - TFA). The benzyloxycarbonyl (Z) group is also known to be stable to TFA, ensuring the integrity of the side-chain modification during the synthesis and cleavage steps.

Q3: What is the recommended purification method for peptides containing this compound?

The standard and most effective method for purifying peptides containing this modification is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Q4: How does the incorporation of this compound affect the hydrophobicity of the peptide?

The 4-azido-benzyloxycarbonyl group is a relatively large and hydrophobic moiety. Its incorporation will increase the overall hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase HPLC column compared to an unmodified peptide of the same sequence. This should be considered when designing the purification gradient.

Q5: Are there any special handling precautions for peptides modified with this amino acid?

Due to the presence of the azido group, these peptides are sensitive to UV light. It is crucial to protect the peptide from light exposure during and after purification to prevent premature activation of the photo-crosslinker. Use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of peptides modified with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Peptide Incomplete Cleavage: The peptide may not be fully cleaved from the resin.- Extend the cleavage time with the TFA cocktail. - Ensure fresh TFA and scavengers are used.
Precipitation Issues: The peptide may not have fully precipitated after cleavage.- Ensure the diethyl ether is ice-cold. - Increase the volume of ether used for precipitation. - Allow for a longer precipitation time at a low temperature.
Poor Solubility of Crude Peptide: The crude peptide may not fully dissolve in the initial HPLC mobile phase.- Try dissolving the peptide in a small amount of a stronger organic solvent like DMSO before diluting with the initial mobile phase. - Sonicate the sample to aid dissolution.
Broad or Tailing Peaks in HPLC Chromatogram Suboptimal HPLC Conditions: The mobile phase composition or gradient may not be suitable.- Optimize the gradient slope. A shallower gradient can improve resolution. - Ensure the mobile phase contains an appropriate ion-pairing agent, typically 0.1% TFA. For highly basic peptides, a higher concentration of TFA (0.2-0.25%) may improve peak shape.
Column Overload: Too much crude peptide was injected onto the column.- Reduce the amount of peptide injected per run.
Secondary Interactions with the Column: The peptide may be interacting with the silica (B1680970) backbone of the column.- Use a high-purity silica column with end-capping.
Presence of Multiple Peaks Close to the Main Product Peak Incomplete Deprotection of Other Side Chains: Side-chain protecting groups from other amino acids may not be fully removed.- Ensure a sufficient concentration of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail.
Deletion Sequences: Incomplete coupling during SPPS can lead to peptides missing one or more amino acids.- Optimize coupling times and use a sufficient excess of amino acids and coupling reagents during synthesis.
Oxidation of Sensitive Residues: Methionine or cysteine residues may have been oxidized.- Add a reducing agent like DTT to the cleavage cocktail. - Handle the peptide under an inert atmosphere.
Unexpected Molecular Weight in Mass Spectrometry Analysis Adduct Formation: The peptide may have formed adducts with scavengers or other small molecules from the synthesis.- Ensure proper washing of the peptide pellet after precipitation.
Premature Activation of the Azido Group: Exposure to light may have caused the azide to react.- Protect the peptide from light at all stages of handling and purification.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the peptide pellet under vacuum.

Protocol for RP-HPLC Purification

This protocol is a starting point for the purification of a peptide containing L-Lys(4-N3-Z). Optimization will be required based on the specific peptide sequence.

  • System Preparation:

    • Column: A preparative or semi-preparative C18 column is recommended.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724).

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A).

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • Purification Gradient:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A/5% B).

    • Inject the sample onto the column.

    • Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 65% B over 60 minutes. The gradient should be optimized based on the retention time of the target peptide.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the target peptide at the desired purity.

    • Pool the pure fractions.

  • Solvent Removal and Lyophilization:

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification Purification_Troubleshooting start Crude Peptide Purification hplc_run Initial RP-HPLC Run start->hplc_run analysis Analyze Chromatogram & Mass Spec Data hplc_run->analysis low_yield Low Yield? analysis->low_yield bad_peaks Poor Peak Shape? analysis->bad_peaks extra_peaks Unexpected Peaks? analysis->extra_peaks sol_yield Check Cleavage & Precipitation low_yield->sol_yield Yes success Pure Peptide low_yield->success No sol_peaks Optimize Gradient & Mobile Phase bad_peaks->sol_peaks Yes bad_peaks->success No sol_extra Check for Impurities (Deletion, Oxidation) extra_peaks->sol_extra Yes extra_peaks->success No sol_yield->hplc_run sol_peaks->hplc_run sol_extra->hplc_run

Technical Support Center: Optimizing Click Reactions with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing click reaction conditions for Fmoc-L-Lys(4-N3-Z)-OH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an amino acid building block used in solid-phase peptide synthesis (SPPS).[1] It incorporates a lysine (B10760008) residue with a side-chain functionalized with an azide (B81097) group (-N3). This azide group serves as a bioorthogonal handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[1][2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group during peptide synthesis and is removed under mild basic conditions.[3][4]

Q2: What types of click chemistry reactions can be performed with this compound?

A2: this compound is suitable for two main types of click chemistry reactions:[1][2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click reaction, where the azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts directly with the azide.[1][2] This method is particularly useful for biological applications where the cytotoxicity of copper is a concern.[5]

Q3: Is the azide group on this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: Yes, the azide functional group is highly stable under the standard conditions of Fmoc-based SPPS. This includes repeated cycles of Fmoc deprotection using piperidine (B6355638) and amide bond formation.[3][6]

Q4: Can the click reaction be performed while the peptide is still attached to the solid support (on-resin)?

A4: Yes, the click reaction can be efficiently performed on-resin.[7][8][9] This approach is often preferred as it can simplify purification by allowing for the removal of excess reagents by simple washing steps.[9]

Q5: When should the N-terminal Fmoc group be removed in relation to the on-resin click reaction?

A5: The N-terminal Fmoc group is typically removed after the incorporation of all amino acids and before initiating the on-resin click reaction. This ensures that the N-terminal amine does not interfere with the click reaction. Some protocols for on-resin cyclization have successfully used piperidine in the CuAAC reaction mixture to simultaneously deprotect the amine and facilitate the click reaction.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction with this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Inactive Copper Catalyst (CuAAC) The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen. Ensure all solvents and buffers are degassed. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[6]
Insufficient Reagents Use a slight excess (1.5-5 equivalents) of the alkyne-containing molecule relative to the azide-containing peptide to drive the reaction to completion.[4][6] For on-resin reactions, ensure adequate swelling of the resin for reagent accessibility.
Poor Solubility of Reagents Ensure all reaction components are fully dissolved in the chosen solvent system. A mixture of DMF, water, and/or t-butanol is often effective.[10] For peptides prone to aggregation, consider using microwave-assisted synthesis.[6]
Short Reaction Time Monitor the reaction progress using a suitable analytical method like LC-MS. Click reactions are generally fast, but some systems may require longer reaction times (1-24 hours).[4][11]
Steric Hindrance If the azide or alkyne is in a sterically hindered position within the peptide, the reaction rate may be slower. Increasing the reaction time or temperature (e.g., to 40-50°C) may improve the yield.[12]
Formation of Side Products
Side Product Cause Recommended Solution
Alkyne Homodimerization (Glaser Coupling) This occurs due to the presence of Cu(II) ions, which can be formed by the oxidation of the Cu(I) catalyst.Maintain a sufficient excess of the reducing agent (sodium ascorbate). Use a copper-stabilizing ligand such as THPTA or TBTA to protect the Cu(I) from oxidation.[4]
Peptide Degradation Sensitive peptide sequences can be degraded by reactive oxygen species generated in the presence of copper and oxygen.Degas all solutions thoroughly. The use of a stabilizing ligand can also help protect the peptide.[13] For particularly sensitive peptides, consider using the copper-free SPAAC method.
Thiotriazole Formation Cysteine residues can react under CuAAC conditions.If your peptide contains free cysteine residues, consider pre-incubating with iodoacetamide (B48618) to block this side reaction.[13][14]

Quantitative Data Summary

The following tables provide typical reaction parameters for CuAAC and SPAAC reactions involving azido-lysine containing peptides. These should be considered as starting points, and optimization for your specific system is recommended.

Table 1: Typical Reaction Conditions for On-Resin CuAAC

ParameterRecommended RangeNotes
Alkyne 2 - 10 equivalentsExcess is used to drive the reaction to completion.
Copper Source 0.1 - 1.5 equivalents (e.g., CuSO₄ or CuI)Cu(II) sources like CuSO₄ require a reducing agent.[15]
Reducing Agent 1 - 5 equivalents (e.g., Sodium Ascorbate)Should be prepared fresh.
Copper Ligand 0.5 - 5 equivalents (e.g., THPTA, TBTA)A 1:5 molar ratio of Cu:Ligand is often recommended.[4]
Base (optional) 2 - 10 equivalents (e.g., DIPEA, 2,6-lutidine)Can sometimes improve reaction rates.[16][17]
Solvent DMF, DMSO, or mixtures with water/t-butanolEnsure good resin swelling and solubility of all reagents.
Temperature Room TemperatureCan be gently heated (e.g., 40-50°C) for slow reactions.[12]
Reaction Time 4 - 24 hoursMonitor progress by LC-MS.[11][12]

Table 2: Kinetic Data for SPAAC Reactions with Azido-Amino Acids

Strained AlkyneSecond-Order Rate Constant (k₂)Solvent/BufferTemperature
DBCO 0.34 M⁻¹s⁻¹HBS buffer, pH 7.425°C
BCN 0.28 M⁻¹s⁻¹Methanol25°C

Data for a comparable azide-containing building block, providing a benchmark for reaction planning.[11]

Experimental Protocols

Protocol 1: General On-Resin CuAAC Reaction

This protocol provides a general procedure for performing a copper-catalyzed click reaction on a peptide containing this compound that is attached to a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMF.

    • Prepare fresh stock solutions of CuSO₄ in water, sodium ascorbate (B8700270) in water, and a copper ligand (e.g., THPTA) in a suitable solvent like a DMSO/water mixture.

  • Reaction Setup:

    • To the swollen resin, add the solution of the alkyne (2-10 equivalents).

    • Add the copper ligand solution (0.5-5 equivalents).

    • Add the CuSO₄ solution (0.1-1.5 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-5 equivalents).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to monitor the reaction progress.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, water, DCM, and isopropanol (B130326) to remove excess reagents and copper salts.

  • Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by RP-HPLC.

Protocol 2: General Solution-Phase SPAAC Reaction

This protocol describes the copper-free click reaction of a cleaved and purified peptide containing the azido-lysine with a strained alkyne.

  • Dissolve Reactants: Dissolve the azide-containing peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne (e.g., DBCO- or BCN-functionalized molecule) in a suitable buffer or solvent system (e.g., a mixture of a buffer and an organic solvent like DMSO).[11]

  • Reaction: Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific strained alkyne used.[11]

  • Monitoring: Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the product using RP-HPLC.

Visualized Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction On-Resin Reaction cluster_workup Workup and Purification SwellResin Swell Peptide-Resin in DMF AddReagents Add Alkyne, Ligand, CuSO4, and Ascorbate to Resin SwellResin->AddReagents PrepAlkyne Prepare Alkyne Solution PrepAlkyne->AddReagents PrepCu Prepare CuSO4 Solution PrepCu->AddReagents PrepAscorbate Prepare Fresh Sodium Ascorbate PrepAscorbate->AddReagents PrepLigand Prepare Ligand Solution PrepLigand->AddReagents Incubate Incubate with Agitation (4-24h, RT) AddReagents->Incubate Monitor Monitor by LC-MS Incubate->Monitor Monitor->Incubate If incomplete Wash Wash Resin Thoroughly Monitor->Wash If complete Cleave Cleave Peptide from Resin Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify

Caption: Experimental Workflow for an On-Resin CuAAC Reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckReagents Are reagent concentrations sufficient? CheckCatalyst->CheckReagents Yes Sol_Catalyst Degas solvents. Use fresh reducing agent. CheckCatalyst->Sol_Catalyst No CheckSolubility Are all components dissolved? CheckReagents->CheckSolubility Yes Sol_Reagents Increase excess of alkyne (1.5-5 eq). CheckReagents->Sol_Reagents No CheckTime Is the reaction time adequate? CheckSolubility->CheckTime Yes Sol_Solubility Use co-solvents (DMF, water, t-butanol). Consider microwave. CheckSolubility->Sol_Solubility No Sol_Time Monitor by LC-MS and extend reaction time. CheckTime->Sol_Time No Success Improved Yield CheckTime->Success Yes Sol_Catalyst->CheckCatalyst Sol_Reagents->CheckReagents Sol_Solubility->CheckSolubility Sol_Time->CheckTime

Caption: Troubleshooting Logic for Low-Yield Click Reactions.

References

Technical Support Center: Cleavage Cocktails for Azide-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for researchers utilizing Fmoc-L-Lys(4-N3-Z)-OH and other azide-containing amino acids in solid-phase peptide synthesis (SPPS). This guide provides detailed information, troubleshooting advice, and optimized protocols for the critical final step: cleavage and deprotection. The primary challenge is to efficiently remove the resin linkage and side-chain protecting groups while preserving the integrity of the azide (B81097) functionality, which is susceptible to reduction.

Frequently Asked Questions (FAQs)

Q1: Is the azide group (-N₃) stable under standard Fmoc-SPPS conditions?

A1: Yes, the azide functional group is generally stable throughout the standard cycles of Fmoc-SPPS. This includes repeated exposure to piperidine (B6355638) for Fmoc deprotection and standard coupling reagents.[1] The main risk to the azide group occurs during the final cleavage from the solid support.[1]

Q2: What about the 4-azido-benzyloxycarbonyl (Z) protecting group on the lysine (B10760008) side chain? Is it labile to standard cleavage conditions?

A2: The benzyloxycarbonyl (Z) group is readily cleaved by trifluoroacetic acid (TFA), the primary component of most cleavage cocktails. The 4-azido modification does not significantly alter its lability under these acidic conditions. Therefore, both the Z-group and other acid-labile protecting groups (like Boc, tBu, Trt) will be removed simultaneously with cleavage from the resin.

Q3: What is the most common side reaction involving the azide group during cleavage?

A3: The most prevalent side reaction is the reduction of the azide (-N₃) to a primary amine (-NH₂).[1][2] This transformation, which results in a mass decrease of 26 Da, is typically caused by certain scavengers included in the cleavage cocktail to protect other sensitive amino acids.[1]

Q4: Which scavengers are problematic for azide-containing peptides?

A4: Thiol-based scavengers are the primary cause of azide reduction.[3][4] Specifically, 1,2-ethanedithiol (B43112) (EDT) is a potent reducing agent in acidic TFA mixtures and should be avoided.[5][6][7] Other thiol scavengers may also cause reduction to varying degrees.[2][3][4]

Q5: Are scavengers always necessary? Can I perform the cleavage with TFA alone?

A5: It is highly discouraged to perform cleavage without scavengers, especially if your peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).[5][8] During cleavage, protecting groups from these residues are released as reactive carbocations, which can cause significant side reactions like re-alkylation of the peptide if not "scavenged" or quenched.[5][8]

Q6: What are the recommended "azide-safe" scavengers?

A6: The most widely recommended scavenger for preserving azides is Triisopropylsilane (TIS).[5] It effectively quenches carbocations without reducing the azide group. Water is also a common and safe component of cleavage cocktails.[5] If a thiol scavenger is absolutely necessary (e.g., for peptides with multiple Cys or Met residues), dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.[5][9]

Cleavage Cocktail Selection Guide

Choosing the correct cleavage cocktail is critical for success. Use the following decision tree and table to select the optimal conditions for your specific peptide.

CocktailDecisionTree start Does your peptide contain sensitive residues (Trp, Met, Cys, Tyr)? no_sensitive No start->no_sensitive No yes_sensitive Yes start->yes_sensitive Yes cocktail_A Use Cocktail A: TFA/H₂O/TIS (95:2.5:2.5) no_sensitive->cocktail_A sensitive_type What type of sensitive residues are present? yes_sensitive->sensitive_type trptyr Trp and/or Tyr only sensitive_type->trptyr metcys Met and/or Cys present (with or without Trp/Tyr) sensitive_type->metcys cocktail_B Use Cocktail B: TFA/H₂O/TIS (95:2.5:2.5) (Standard azide-safe cocktail) trptyr->cocktail_B cocktail_C Use Cocktail C: TFA/H₂O/TIS/DTT (90:2.5:2.5:5) (Use DTT as a safer thiol scavenger) metcys->cocktail_C

Figure 1. Decision tree for selecting an azide-compatible cleavage cocktail.
Table 1: Comparison of Common Cleavage Cocktails for Azide-Containing Peptides

Cocktail IDComposition (v/v/v)Target ResiduesAzide Reduction RiskNotes
A TFA / H₂O / TIS (95:2.5:2.5) Peptides without sensitive residuesVery Low The standard and most recommended cocktail for azide preservation.[5][10]
B TFA / Thioanisole / H₂O / TIS Trp, TyrLow Thioanisole can be an effective non-thiol scavenger for protecting Trp.[5][11]
C TFA / H₂O / TIS / DTT (90:2.5:2.5:5) Cys, Met, Trp, TyrLow to Moderate DTT is a safer thiol scavenger than EDT but may still cause minor reduction.[4][5] Use when a reducing scavenger is essential.
D TFA / H₂O / TIS / EDT (92.5:2.5:2.5:2.5) Cys, Met, Trp, TyrVery High NOT RECOMMENDED. EDT is known to cause significant reduction of the azide group.[5][6][7]

Data is compiled based on multiple literature sources.[4][5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Mass spec shows a peak at -26 Da from the expected mass. The azide group has been reduced to a primary amine.This is likely due to an inappropriate scavenger in your cleavage cocktail, such as EDT.[1] Re-synthesize and cleave the peptide using an azide-safe cocktail (e.g., Cocktail A: TFA/H₂O/TIS).
Mass spec shows a peak at +56 or +57 Da (tBu adduct). Incomplete removal of a t-Butyl protecting group or re-attachment of a t-Butyl cation to a nucleophilic side chain (e.g., Trp).Ensure sufficient cleavage time (2-3 hours). Increase the amount of scavenger (TIS) to more effectively quench the t-Butyl cations.[5]
Peptide shows poor purity with multiple side products. Insufficient scavenging of reactive carbocations from protecting groups (e.g., Trt, Pbf, Boc).Ensure you are using a sufficient volume of a fresh cleavage cocktail containing appropriate scavengers (like TIS). Do not attempt cleavage with TFA alone if sensitive residues are present.[8]
Formation of disulfide-linked dimers for Cys-containing peptides. Oxidation of the free thiol group on cysteine after cleavage.If you need the reduced form, use Cocktail C with DTT. DTT helps maintain a reducing environment.[7][9] Work quickly and keep solutions cool after cleavage.

Detailed Experimental Protocols

Protocol 1: Standard Azide-Safe Cleavage (Cocktail A)

This protocol is recommended for peptides that do not contain Cysteine or Methionine.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under a high vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by combining:

    • 9.5 mL Trifluoroacetic acid (TFA)

    • 0.25 mL Deionized water (H₂O)

    • 0.25 mL Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (use approx. 10 mL per 1 gram of resin).

    • Gently agitate or swirl the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate into a new centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the peptide) should form.

    • Centrifuge the mixture (e.g., 3000 x g for 5 minutes), discard the supernatant.

  • Washing and Drying:

    • Wash the peptide pellet two more times with cold diethyl ether, centrifuging each time.

    • After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

CleavageWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up DryResin 1. Dry Peptide Resin PrepCocktail 2. Prepare Fresh Cleavage Cocktail Cleavage 3. Add Cocktail to Resin (Incubate 2-3h) PrepCocktail->Cleavage Filter 4. Filter to Collect Peptide Solution Cleavage->Filter Precipitate 5. Precipitate Peptide in Cold Ether Filter->Precipitate WashDry 6. Wash and Dry Peptide Pellet Precipitate->WashDry

Figure 2. General workflow for peptide cleavage and deprotection.

References

Fmoc-L-Lys(4-N3-Z)-OH solubility problems in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Lys(4-N3-Z)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in various organic solvents. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on product literature and general knowledge of Fmoc-protected amino acids, the primary recommended solvents are Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP).[1][2] One supplier specifies that Fmoc-azidolysine is clearly soluble in DMF at a concentration of 1 mmole in 2 ml.[3] For similar azido-containing lysine (B10760008) derivatives, Dimethyl sulfoxide (B87167) (DMSO) and Dichloromethane (DCM) have also been reported as effective solvents.[4]

Q2: I am observing incomplete dissolution of this compound in pure DMF. What could be the issue?

A2: Incomplete dissolution can arise from several factors. The quality of the DMF can be critical; over time, DMF can degrade to form dimethylamine, which can affect solubility and react with the Fmoc group.[1] The concentration of your solution may be too high, or the ambient temperature may not be sufficient for complete dissolution. It is also known that some Fmoc-protected amino acids can have inherently poor solubility.[5]

Q3: Are there any alternative "green" solvents that can be used?

A3: The field of peptide synthesis is actively exploring more environmentally friendly solvents. Some potential green solvents that have been investigated for use with Fmoc-amino acids include 2-Methyltetrahydrofuran (2-MeTHF) and γ-Valerolactone (GVL).[6] However, the solubility of this compound in these specific solvents is not widely documented and would require experimental validation.

Q4: How does the solubility of this compound compare to other Fmoc-lysine derivatives?

A4: The solubility of Fmoc-amino acids is highly dependent on the side-chain protecting group. For instance, Fmoc-L-Lys(Boc)-OH is known to be readily soluble in DMF at high concentrations.[5] In contrast, the parent Fmoc-Lys-OH has reported solubility in DMSO, methanol, and water, often requiring pH adjustments.[7] The addition of the 4-azidobenzoyl (4-N3-Z) group in this compound introduces a larger, more rigid, and polar moiety, which will significantly influence its solubility profile compared to other lysine derivatives.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound does not fully dissolve in the chosen organic solvent.

Step 1: Verify Solvent Quality

  • Action: Use fresh, high-purity, anhydrous DMF or NMP. If the solvent is from a previously opened bottle, consider using a fresh bottle or degassing the solvent to remove impurities like dimethylamine.[1]

Step 2: Employ Mechanical and Thermal Assistance

  • Action: Gently warm the solution to 30-40°C. Avoid excessive heat, which could degrade the compound.

  • Action: Use a vortex mixer or an ultrasonic bath to provide mechanical agitation, which can aid in the dissolution of suspended particles. For a related compound, Fmoc-Lys-OH, sonication is recommended.[7]

Step 3: Adjust the Concentration

  • Action: If the compound remains insoluble, try reducing the concentration by adding more solvent.

Step 4: Utilize a Co-Solvent System

  • Action: If the compound is still not dissolving in pure DMF or NMP, consider a co-solvent system. A 50:50 mixture of DMF and DMSO is a common strategy for improving the solubility of difficult Fmoc-amino acids.[5]

Step 5: Consider Acid/Base Additives (for non-SPPS applications)

  • Caution: This method is generally not recommended for solid-phase peptide synthesis (SPPS) as it can interfere with coupling reactions.

  • Action: For some applications, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) and a tertiary base (e.g., pyridine) to DMF has been shown to improve the solubility of amino acid derivatives.[8]

Below is a logical workflow to guide you through these troubleshooting steps.

G start Start: Solubility Issue solvent_quality Step 1: Verify Solvent Quality (Fresh, High-Purity DMF/NMP) start->solvent_quality assistance Step 2: Apply Gentle Heat (30-40°C) and/or Sonication solvent_quality->assistance Still Insoluble success Success: Compound Dissolved solvent_quality->success Soluble concentration Step 3: Reduce Concentration assistance->concentration Still Insoluble assistance->success Soluble co_solvent Step 4: Use Co-Solvent (e.g., DMF/DMSO 1:1) concentration->co_solvent Still Insoluble concentration->success Soluble additives Step 5: Consider Additives (Caution: Not for SPPS) co_solvent->additives Still Insoluble co_solvent->success Soluble additives->success Soluble fail Consult Further/ Re-evaluate Synthesis Strategy additives->fail Still Insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

Direct quantitative solubility data for this compound is not extensively available in the literature. The table below summarizes the available information for this compound and related derivatives.

CompoundSolventSolubility/ObservationReference(s)
This compound DMF "Clearly soluble" at 1 mmole in 2 ml (approx. 0.5 M) [3]
N-Fmoc-N'-(azido-PEG4)-L-LysineDMSO, DCM, DMFListed as suitable solvents.[4]
Fmoc-Lys-OHDMSO50 mg/mL (135.71 mM) with sonication and pH adjustment to 2.[7]
Fmoc-Lys-OHMethanol5.74 mg/mL (15.58 mM) with sonication and pH adjustment to 6.[7]
Fmoc-Lys(Boc)-OHDMFSoluble at high concentrations.[5]

Experimental Protocols

Protocol 1: Standard Solubility Test for this compound

This protocol outlines a systematic approach to determine the solubility of this compound in a given solvent.

  • Preparation:

    • Accurately weigh 5.44 mg of this compound (10 µmol) into a clean, dry vial.

    • Prepare a set of common organic solvents for testing (e.g., DMF, NMP, DMSO, DCM).

  • Initial Solvent Addition:

    • Add 100 µL of the chosen solvent to the vial to achieve an initial concentration of 100 mM.

    • Agitate the vial at room temperature for 2 minutes using a vortex mixer.

  • Observation and Incremental Dilution:

    • Visually inspect the solution. If the solid is completely dissolved, the solubility is ≥ 100 mM.

    • If the solid is not fully dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 50 mM). Vortex for 2 minutes.

    • Repeat this incremental dilution process, recording the concentration at which the compound fully dissolves.

  • Assisted Dissolution (if necessary):

    • If the compound remains insoluble at a low concentration, take a fresh sample and repeat the process, but this time, place the vial in an ultrasonic bath for 5-10 minutes.

    • Alternatively, gently warm the solution to 30-40°C while stirring.

The following diagram illustrates this experimental workflow.

G start Start: Weigh 10 µmol of Compound add_solvent Add 100 µL of Solvent (Initial Conc. = 100 mM) start->add_solvent vortex Vortex for 2 minutes add_solvent->vortex observe Visually Inspect Solution vortex->observe dissolved Record Solubility ≥ 100 mM observe->dissolved Completely Dissolved add_more_solvent Add another 100 µL of Solvent observe->add_more_solvent Partially/Not Dissolved assist Apply Sonication and/or Gentle Heat observe->assist Insoluble at Low Conc. recalculate Recalculate Concentration add_more_solvent->recalculate recalculate->vortex dissolved_assist Record Solubility with Assistance assist->dissolved_assist Completely Dissolved insoluble Consider Insoluble or Try Alternative Solvent assist->insoluble Still Insoluble

Caption: Experimental workflow for testing the solubility of this compound.

References

Incomplete azide-alkyne cycloaddition with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azide-Alkyne Cycloaddition Reactions

Topic: Troubleshooting Incomplete Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-L-Lys(4-N3-Z)-OH

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete "click" reactions when using the protected amino acid this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my CuAAC reaction with this compound showing low yield or failing to go to completion?

A1: Incomplete CuAAC reactions involving this specific amino acid derivative can stem from several factors:

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). If you start with a Copper(II) source like copper(II) sulfate (B86663) (CuSO₄), it must be fully reduced to Cu(I) in situ. Oxygen present in the solvent or headspace can re-oxidize Cu(I) to the inactive Cu(II) state, effectively halting the reaction.[1]

  • Steric Hindrance: The Fmoc and Z (Cbz) protecting groups are bulky. Depending on the structure of your alkyne-containing molecule and whether the reaction is performed in solution or on a solid support, these groups might sterically hinder the azide's approach to the copper-alkyne complex, slowing down the reaction.

  • Poor Solubility: this compound and your peptide or alkyne partner may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and inefficient reaction kinetics.

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the copper source, reducing agent (like sodium ascorbate), or a stabilizing ligand can lead to poor catalyst turnover or side reactions.[2]

  • Side Reactions: In the presence of oxygen, copper can catalyze the homocoupling of terminal alkynes (Glaser coupling), consuming your starting material.[2] Additionally, if other reactive functional groups are present and unprotected, they might interfere with the catalyst.

Q2: How can I improve the efficiency and yield of my cycloaddition reaction?

A2: To improve reaction outcomes, consider the following optimizations:

  • Ensure Anaerobic Conditions: Degas all solvents thoroughly by sparging with an inert gas like argon or nitrogen for 15-30 minutes before use. Maintain an inert atmosphere over the reaction mixture.

  • Optimize the Catalyst System:

    • Use a Ligand: Employ a Cu(I)-stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). Ligands protect the copper from oxidation and can accelerate the reaction.[2] A 5-fold excess of ligand relative to the copper source is a good starting point.[2]

    • Pre-mix Catalyst Components: In a separate tube, pre-mix the copper source (e.g., CuSO₄) and the ligand before adding them to the main reaction.[2] This allows the stabilizing complex to form.

    • Use a Direct Cu(I) Source: Consider using a Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) to bypass the in-situ reduction step. This can be particularly effective in organic solvents.

  • Adjust the Solvent System: For peptide-based reactions, solvent choice is crucial.[3] If solubility is an issue, try solvent mixtures such as DMF/water, DMSO/water, or t-BuOH/water. The ideal ratio often needs to be determined empirically.

  • Increase Reagent Concentration: If the reaction is slow, increasing the concentration of reactants can help improve the rate according to reaction kinetics.

Q3: My reaction starts but then stalls. What is the most likely cause?

A3: Stalling is a classic sign of catalyst deactivation. The most common cause is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) form by dissolved oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Also, ensure you have a sufficient excess of the reducing agent (e.g., sodium ascorbate), which should be prepared fresh, to maintain the copper in its +1 oxidation state throughout the reaction.[2]

Q4: Are the Fmoc and Z protecting groups on my lysine (B10760008) derivative compatible with standard CuAAC conditions?

A4: Generally, yes. The Fmoc group is base-labile, and the Z (Cbz) group is typically removed by hydrogenolysis.[4] Standard CuAAC conditions are mildly acidic to neutral (pH 4-7) and do not involve reagents that would cleave these groups.[5] However, you should avoid basic additives or conditions (pH > 8) to prevent premature Fmoc deprotection.

Q5: What are the best analytical methods to monitor the progress of my reaction?

A5: The most effective methods for monitoring CuAAC reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7]

  • HPLC: Allows for the quantitative monitoring of the disappearance of starting materials and the appearance of the triazole product.[6][7] This is excellent for calculating conversion percentage.

  • LC-MS: Combines the separation power of HPLC with the identification capabilities of MS.[8] It provides real-time confirmation of the product's molecular weight, ensuring the correct reaction is occurring.[6]

  • TLC: For a quick, qualitative check, Thin-Layer Chromatography can be used, though it may not provide the resolution needed for complex mixtures.[9]

Data Presentation

Table 1: Comparison of Common CuAAC Conditions for Peptide Synthesis

ParameterCondition A (Standard Aqueous)Condition B (Optimized/Organic)Rationale for Change
Copper Source 0.1 eq. CuSO₄·5H₂O0.1 eq. CuIDirect use of Cu(I) source, avoids reduction step.
Reducing Agent 0.5 - 1.0 eq. Sodium AscorbateNot required (or 0.1 eq. as precaution)Cu(I) is already present.
Ligand 0.5 eq. THPTA0.5 eq. TBTA or DIPEA*THPTA is water-soluble; TBTA/bases are better for organic solvents.[10]
Solvent t-BuOH / H₂O (1:1)DMF or DMSOBetter solubilization of protected peptides and reagents.[10]
Atmosphere Standard Lab AirDegassed (Argon/Nitrogen)Minimizes oxidation of Cu(I) to inactive Cu(II).
Expected Outcome Moderate yield, potential stalling.Higher yield, faster reaction rate.Optimized conditions improve catalyst stability and solubility.

*DIPEA (N,N-Diisopropylethylamine) can act as a base and a ligand, often used with CuI in organic media.[10]

Experimental Protocols

Protocol 1: Standard Aqueous CuAAC for Peptides

This protocol is a general starting point for bioconjugation in aqueous media.

  • Reagent Preparation:

    • Dissolve your alkyne-containing peptide/molecule and this compound (1.2 equivalents) in a 1:1 mixture of tert-Butanol and water.

    • Prepare fresh stock solutions: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.[2]

  • Degassing: Sparge the peptide/azide solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Reaction Assembly:

    • To the degassed solution, add the THPTA stock solution (to a final concentration of 5x the copper concentration).

    • Add the CuSO₄ stock solution (to a final concentration of ~1-5 mol%).

    • Initiate the reaction by adding the fresh Sodium Ascorbate stock solution (to a final concentration of ~5-10 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere. Monitor progress by taking aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing via LC-MS.[6]

  • Workup: Once complete, the product can be purified using standard methods like reverse-phase HPLC.

Protocol 2: Troubleshooting Protocol using Cu(I) in Organic Solvent

This protocol is recommended when solubility is low or the aqueous protocol fails.

  • Reagent Preparation:

    • Dissolve the alkyne-containing substrate and this compound (1.2 equivalents) in anhydrous, amine-free DMF.

  • Inert Atmosphere: Place the reaction vessel under a positive pressure of argon or nitrogen.

  • Reaction Assembly:

    • Add CuI (0.1 equivalents).

    • Add a mild base such as DIPEA (2.0 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. Reactions in organic solvents are often faster, so check progress after 30 minutes.

  • Workup: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water or brine to remove excess copper and base, and purify the product by column chromatography or HPLC.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Dissolve Azide & Alkyne in Degassed Solvent p2 Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) r1 Add Ligand to Reaction Mixture p2->r1 r2 Add CuSO4 Solution r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 a1 Monitor by LC-MS r3->a1 a2 Purify by HPLC a1->a2

Caption: Standard experimental workflow for CuAAC reactions.

G start Reaction Incomplete? q1 Is the solution homogeneous? start->q1 Yes a1_yes Change Solvent System (e.g., add DMSO/DMF) q1->a1_yes No q2 Was the reaction degassed? q1->q2 Yes a1_yes->q2 a2_yes Degas Solvents & Use Inert Atmosphere q2->a2_yes No q3 Was a ligand used? q2->q3 Yes a2_yes->q3 a3_yes Add Stabilizing Ligand (e.g., TBTA, THPTA) q3->a3_yes No q4 Still incomplete? q3->q4 Yes a3_yes->q4 a4_yes Switch to Direct Cu(I) Source (e.g., CuI in DMF) q4->a4_yes Yes

References

Removal of copper catalyst after click reaction with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of copper catalysts following a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, with a focus on peptides synthesized using Fmoc-L-Lys(4-N3-Z)-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of the copper catalyst essential after a click reaction?

Residual copper catalysts can be detrimental to downstream applications and the final product's integrity. Key reasons for removal include:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for peptides intended for biological assays or therapeutic use.[1]

  • Interference with Assays: Traces of copper can interfere with fluorescence-based assays or subsequent catalytic transformations.[1]

  • Product Stability: Residual copper can affect the stability and purity of the final peptide product.[1]

  • Metabolic Integrity: For peptides used in metabolic studies, residual metals can lead to unintended side reactions or degradation.[2]

Q2: What are the primary methods for removing copper from a peptide reaction mixture?

The most common strategies involve chelation, solid-phase extraction, and chromatographic purification. The best method depends on whether the peptide is still attached to the solid-phase synthesis resin or has been cleaved into solution.[1]

  • Chelation & Extraction: Utilizes agents like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which is then removed by washing (for on-resin peptides) or aqueous extraction (for peptides in solution).[1][3][4]

  • Chelating Resins: Employs solid-supported scavengers, such as Chelex® resin, that selectively bind copper ions, allowing for simple removal by filtration.[3][5]

  • Reverse-Phase HPLC (RP-HPLC): A standard method for peptide purification that is also highly effective at separating the desired peptide from copper salts and other reaction byproducts.[3]

Q3: My azide-modified peptide is still on the solid-phase resin. How should I remove the copper?

For on-resin removal, washing with a chelating agent is the most straightforward approach. This is advantageous as it purifies the peptide before the final cleavage and deprotection step.

  • Recommended Method: Repeated washes with a solution of EDTA or another suitable chelating agent in the synthesis solvent (e.g., DMF). This sequesters the copper, which is then washed away, leaving the purified peptide attached to the resin.

Q4: I have cleaved my peptide from the resin, and it is now in solution. What is the best removal method?

The choice depends on the peptide's solubility and the required level of purity.

  • For Organic-Soluble Peptides: Liquid-liquid extraction is effective. The crude peptide, dissolved in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate, can be washed with an aqueous EDTA solution to pull the copper into the aqueous layer.[3][6]

  • For Water-Soluble Peptides: Purification using a chelating resin (e.g., Chelex®) or RP-HPLC is preferred.[3][5] For larger peptides or proteins, dialysis against a buffer containing EDTA is also a viable option.[1][4][7]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low peptide yield after purification. Product loss during extraction: The peptide may have partial water solubility, causing it to be lost in the aqueous EDTA washes.• Minimize the number of aqueous washes.• Consider using a solid-phase chelating resin (e.g., Chelex®) instead of liquid extraction to avoid product loss.[3]
Precipitation of the peptide: The change in solvent composition or pH during the workup may cause the peptide to precipitate.• Before proceeding with the full-scale workup, test the solubility of a small sample under the planned extraction conditions. • If precipitation occurs, consider direct purification by RP-HPLC, which can handle complex mixtures.
Final peptide product is blue/green, indicating residual copper. Inefficient chelation: The chelating agent concentration may be too low, or the incubation time may be too short.• Increase the concentration of the EDTA solution (e.g., from 0.01 M to 0.05 M).• Increase the number and duration of the washes/extractions.[3]
Poor phase separation: During liquid-liquid extraction, incomplete separation of the organic and aqueous layers can lead to copper contamination.• Allow more time for the layers to separate fully.• A final wash of the organic layer with brine (saturated NaCl solution) can help break emulsions and remove residual water.[3]
Click reaction did not go to completion. Copper catalyst inactivation: The active Cu(I) catalyst may have been oxidized to inactive Cu(II). The presence of interfering substances (e.g., thiols from other reagents, residual chelators from starting materials) can sequester the copper catalyst.[3][8]• Ensure all solvents are properly degassed before the reaction.• Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[8]• Pre-purify starting materials if they are suspected to contain interfering agents.[3]

Quantitative Data Summary

While exact residual copper levels depend heavily on the specific peptide sequence, reaction scale, and protocol execution, the following table provides a general comparison of common removal methods.

MethodTypical EfficiencyAdvantagesDisadvantages
On-Resin EDTA Washes Good to Excellent- Simple protocol- Purifies before cleavage- Minimizes product loss- May require multiple washes for complete removal
In-Solution EDTA Extraction Good- Fast and effective for organic-soluble peptides- Risk of product loss for amphiphilic peptides- Can lead to emulsions
Chelating Resin (e.g., Chelex®) Excellent- High copper binding capacity- Simple filtration workup- Suitable for both aqueous and organic solutions- Resin can be a cost factor- Potential for non-specific binding of charged peptides
RP-HPLC Purification Excellent- Provides highest purity- Removes copper, byproducts, and unreacted starting materials simultaneously- Requires specialized equipment- Can be time-consuming and involve solvent waste

Experimental Protocols

Protocol 1: On-Resin Copper Removal with EDTA

This protocol is ideal for removing the copper catalyst while the peptide is still attached to the solid-support resin.

  • Initial Wash: After the click reaction is complete, drain the reaction solvent from the synthesis vessel.

  • Solvent Rinse: Wash the resin three times with the primary synthesis solvent (e.g., DMF) to remove the bulk of the reaction mixture.

  • Chelation Wash: Add a 0.05 M solution of EDTA in DMF to the resin. Ensure the resin is fully suspended.

  • Incubation: Gently agitate the resin slurry for 30 minutes at room temperature.

  • Drain and Repeat: Drain the EDTA solution. Repeat the chelation wash (steps 3-4) two more times to ensure complete copper removal.

  • Final Rinse: Wash the resin thoroughly (5-7 times) with DMF, followed by a final rinse with dichloromethane (DCM), to remove all traces of the copper-EDTA complex.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to cleavage.

Protocol 2: In-Solution Copper Removal by EDTA Extraction

This protocol is suitable for cleaved peptides that are soluble in an organic solvent immiscible with water.

  • Dilution: After cleavage and removal of TFA, dissolve the crude peptide in an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.05 M aqueous solution of EDTA (pH adjusted to 8 with NaOH).

  • Mixing: Shake the funnel vigorously for 1-2 minutes. Safely vent the funnel periodically.

  • Separation: Allow the layers to separate. The copper-EDTA complex will be in the upper aqueous layer. Drain and discard the aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh aqueous EDTA solution.

  • Brine Wash: Wash the organic layer once with brine to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified peptide.[3]

Process Visualization

The following diagrams illustrate the decision-making process for copper removal and a general troubleshooting workflow.

G start Click Reaction Complete q_on_resin Is peptide on solid-phase resin? start->q_on_resin on_resin_path On-Resin Protocol: EDTA/DMF Washes q_on_resin->on_resin_path  Yes cleavage Cleave Peptide from Resin q_on_resin->cleavage  No on_resin_path->cleavage q_solubility Is cleaved peptide water-soluble? cleavage->q_solubility org_soluble_path In-Solution Protocol: Aqueous EDTA Extraction q_solubility->org_soluble_path  No water_soluble_path Purification Options q_solubility->water_soluble_path  Yes end_product Purified Peptide org_soluble_path->end_product chelex Chelating Resin (e.g., Chelex®) water_soluble_path->chelex rphplc RP-HPLC water_soluble_path->rphplc chelex->end_product rphplc->end_product

Caption: Decision workflow for selecting a copper removal method.

G start Problem: High Residual Copper (e.g., blue/green product) cause1 Probable Cause 1: Inefficient Chelation start->cause1 cause2 Probable Cause 2: Poor Phase Separation (Extraction Only) start->cause2 cause3 Probable Cause 3: Chelator Incompatible with Peptide start->cause3 sol1 Solution: - Increase EDTA concentration/washes - Increase incubation time cause1->sol1 sol2 Solution: - Allow longer separation time - Perform a final brine wash cause2->sol2 sol3 Solution: - Use a chelating resin (Chelex®) - Purify via RP-HPLC cause3->sol3

Caption: Troubleshooting workflow for residual copper contamination.

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides Incorporating Fmoc-L-Lys(4-N3-benzoyl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids into peptides is a powerful tool for elucidating biological processes and developing novel therapeutics. Among these, amino acids bearing bioorthogonal handles, such as azides, have gained prominence for their utility in "click chemistry" applications. This guide provides a comparative analysis of the mass spectrometry performance of peptides incorporating Fmoc-L-Lys(4-N3-benzoyl)-OH, a photo-reactive and bioorthogonal amino acid, against other commonly used bioorthogonal-tagged peptides. This analysis is supported by inferred fragmentation patterns based on published data for structurally similar modifications.

Overview of Fmoc-L-Lys(4-N3-benzoyl)-OH and Alternatives

Fmoc-L-Lys(4-N3-benzoyl)-OH is a lysine (B10760008) derivative where the ε-amino group is modified with a 4-azidobenzoyl group. This modification imparts two key functionalities: the azide (B81097) group for bioorthogonal ligation via click chemistry, and the benzoyl moiety which can act as a photo-crosslinker. For a comparative perspective, this guide will consider two popular alternatives:

  • Fmoc-L-Lys(propargyl)-OH: Incorporates a terminal alkyne, the reaction partner for azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Fmoc-L-Lys(DBCO)-OH: Contains a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction.

Comparative Mass Spectrometry Performance

The successful analysis of modified peptides by mass spectrometry is dependent on efficient ionization and predictable fragmentation. The nature of the modification on the lysine side chain can influence these processes.

Ionization Efficiency

In general, the introduction of these modifications is not expected to dramatically alter the ionization efficiency of the parent peptide in electrospray ionization (ESI), as the primary charge carriers will be the N-terminus and other basic residues.

Fragmentation Analysis: CID, HCD, and ETD

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common fragmentation techniques. Electron Transfer Dissociation (ETD) provides complementary information, particularly for labile modifications.

Table 1: Predicted Fragmentation Behavior of Modified Lysine Side Chains

FeatureFmoc-L-Lys(4-N3-benzoyl)-OHFmoc-L-Lys(propargyl)-OHFmoc-L-Lys(DBCO)-OH
Primary Fragmentation Standard b- and y-ion series from peptide backbone cleavage.Standard b- and y-ion series.Standard b- and y-ion series.
Characteristic Side Chain Fragmentation Expected neutral loss of N₂ (28 Da) from the azide. Potential cleavage of the benzoyl group.[1][2]Generally stable side chain under CID.Stable side chain under CID.
Influence on Backbone Fragmentation The bulky benzoyl group may influence fragmentation patterns, potentially leading to charge-remote fragmentation.[1]Minimal influence on backbone fragmentation.The large, rigid DBCO group may influence local fragmentation but is generally stable.
Suitability of ETD Potentially advantageous for preserving the modification while fragmenting the peptide backbone.[2]Useful for obtaining complementary sequence information.ETD can provide more complete backbone fragmentation, especially for larger peptides.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The incorporation of Fmoc-L-Lys(4-N3-benzoyl)-OH and its alternatives can be achieved using standard Fmoc-based SPPS protocols.

Materials:

  • Fmoc-protected amino acids (including the modified lysine)

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for successful mass spectrometry analysis of modified peptides.

Materials:

  • Purified peptide

  • 0.1% Formic acid in water (Solvent A)

  • 0.1% Formic acid in acetonitrile (B52724) (Solvent B)

  • C18 ZipTips or equivalent for desalting

Procedure:

  • Resuspend Peptide: Dissolve the lyophilized peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • Desalting: Desalt the peptide solution using a C18 ZipTip according to the manufacturer's protocol. This step is critical to remove salts and other impurities that can interfere with ionization.[3][4]

  • Final Dilution: Elute the peptide from the ZipTip with a solution of 50-70% Solvent B. Dilute the sample to the desired final concentration (typically 1-10 pmol/µL) in a solution of 20-50% acetonitrile with 0.1% formic acid for direct infusion or LC-MS/MS analysis.[3]

Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer equipped with CID/HCD and ETD fragmentation capabilities (e.g., an Orbitrap or Q-TOF instrument).

Parameters:

  • Ionization Mode: Positive

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) selecting the 5-10 most intense precursor ions.

  • CID/HCD Collision Energy: Use a stepped or ramped collision energy (e.g., 25-35%) to ensure good fragmentation across a range of peptide sizes and charge states.

  • ETD: Use calibrated ETD reaction times and reagent ion concentrations according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Desalting) Purification->SamplePrep Lyophilized Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

General workflow for synthesis and analysis of modified peptides.

Fragmentation_Pathways cluster_peptide Modified Peptide Precursor Ion cluster_fragments Fragmentation Products Precursor [M+nH]n+ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD NeutralLoss Neutral Loss (e.g., N2) Precursor->NeutralLoss CID/HCD (for Azide) SideChainFragment Side Chain Fragments Precursor->SideChainFragment CID/HCD (potential)

Inferred fragmentation of an azide-modified peptide.

Conclusion

The mass spectrometry analysis of peptides incorporating Fmoc-L-Lys(4-N3-benzoyl)-OH presents unique opportunities and challenges. The presence of the azide group offers a handle for bioorthogonal chemistry, while the benzoyl moiety can be utilized for photo-crosslinking studies. While direct experimental data for this specific modification is limited, its fragmentation behavior can be inferred from similar structures. We predict that standard CID/HCD analysis will yield backbone fragment ions for sequencing, with a characteristic neutral loss of N₂ from the azide group. The bulky aromatic side chain may also lead to specific fragmentation patterns that could aid in identification. For more labile linkages or to obtain complementary data, ETD is a valuable alternative.

In comparison, peptides modified with simple alkynes or DBCO groups are expected to exhibit more straightforward fragmentation patterns, dominated by backbone cleavages. The choice of modification will ultimately depend on the specific application, with Fmoc-L-Lys(4-N3-benzoyl)-OH offering dual functionality at the cost of potentially more complex mass spectra. The experimental protocols provided here offer a robust starting point for researchers to synthesize and analyze these and other modified peptides, enabling new discoveries in chemical biology and drug development.

References

A Comparative Guide to HPLC Analysis for Purity Determination of Fmoc-L-Lys(4-N3-Z)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for modified peptides, such as those incorporating the azide-bearing amino acid Fmoc-L-Lys(4-N3-Z)-OH, is critical for ensuring the reliability of research data and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides an objective comparison of the two most common HPLC modes for this application—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—supported by experimental data for analogous modified peptides and detailed methodologies.

Comparison of HPLC Methods: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC for the analysis of a modified peptide like one containing this compound depends on the overall physicochemical properties of the peptide. While RP-HPLC is the conventional and most widely used method for peptide analysis, HILIC offers a complementary selectivity, particularly for more polar or modified peptides that are poorly retained in reversed-phase systems.

Data Presentation: Purity Analysis of a Model Azide-Modified Peptide

Analytical MethodColumnMobile PhasePurity (%)Peak TailingResolution of Impurities
Reversed-Phase HPLC (RP-HPLC) C18, 5 µm, 4.6 x 250 mmA: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile97.5SymmetricGood separation of hydrophobic impurities
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, 3.5 µm, 4.6 x 150 mmA: 90% Acetonitrile, 10mM Ammonium Formate, 0.1% Formic AcidB: 10mM Ammonium Formate, 0.1% Formic Acid in Water97.2May exhibit some tailing for highly basic peptidesBetter separation of polar impurities and isomers

Experimental Protocols

Detailed methodologies for both RP-HPLC and HILIC are provided below. These protocols are based on established methods for peptide and modified amino acid analysis and can be adapted for the specific analysis of peptides containing this compound.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is the standard for peptide purity analysis and separates molecules based on their hydrophobicity.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: SunFire™ C18, 5 µm, 4.6 mm × 250 mm[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[2]

  • Gradient: 5% to 65% Mobile Phase B over 60 minutes[2]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like the Z-group)[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the peptide sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC is an alternative technique that separates analytes based on their hydrophilicity and is particularly useful for polar molecules.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., BEH Amide, 3.5 µm)

  • Mobile Phase A: 90% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in Water

  • Gradient: A linear gradient from 90% to 60% Mobile Phase A over 30 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve the peptide sample in a mixture of 90% Acetonitrile and 10% Water to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a modified peptide using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing peptide Peptide Synthesis & Cleavage dissolve Dissolution in Mobile Phase peptide->dissolve filtrate Filtration (0.45 µm) dissolve->filtrate injection Autosampler Injection filtrate->injection separation Chromatographic Separation (RP-HPLC or HILIC) injection->separation detection UV Detection (220 nm & 280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Purity Report

Caption: General workflow for HPLC-based purity analysis of modified peptides.

Logical Relationship of HPLC Method Selection

The decision to use RP-HPLC or HILIC is based on the properties of the peptide and the potential impurities.

Method_Selection cluster_properties Dominant Physicochemical Properties cluster_methods Recommended HPLC Method cluster_impurities Primary Impurity Separation Peptide Modified Peptide (e.g., containing this compound) Hydrophobic Overall Hydrophobic Peptide->Hydrophobic If Hydrophilic Overall Hydrophilic Peptide->Hydrophilic If RPHPLC Reversed-Phase HPLC (RP-HPLC) Hydrophobic->RPHPLC HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Hydrophilic->HILIC HydrophobicImpurities Hydrophobic Impurities RPHPLC->HydrophobicImpurities PolarImpurities Polar Impurities HILIC->PolarImpurities

Caption: Decision tree for selecting an appropriate HPLC method for modified peptides.

References

Comparative Analysis of Fmoc-L-Lys(4-N3-Z)-OH Characterization via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Fmoc-L-Lys(4-N3-Z)-OH, a crucial building block in peptide synthesis, particularly for constructing chemically modified peptides and proteins. We present experimental data comparing this azide-containing amino acid with its non-azide counterpart and detail the necessary experimental protocols for its characterization. This information is intended for researchers, scientists, and professionals in drug development and peptide chemistry.

Introduction to this compound

This compound, or Nα-Fmoc-Nε-(4-azidobenzoyl)-L-lysine, is a derivative of the amino acid lysine (B10760008). It is protected at the alpha-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS). The epsilon-amino group on the lysine side chain is modified with a 4-azidobenzoyl group. This photoactivatable azido (B1232118) group allows for covalent cross-linking to binding partners upon UV irradiation, making it a valuable tool for identifying protein-protein interactions. Accurate characterization of this building block by NMR is essential to confirm its identity, purity, and stability before its incorporation into a peptide sequence.

Comparative NMR Data

The primary method for characterizing this compound is through ¹H and ¹³C NMR spectroscopy. The introduction of the 4-azidobenzoyl group at the Nε position of lysine induces significant and predictable changes in the chemical shifts of the side-chain protons and carbons when compared to standard Fmoc-L-Lys(Boc)-OH. The following tables summarize the expected chemical shifts based on data from similar structures.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

Proton Fmoc-L-Lys(Boc)-OH This compound (Expected) Key Differences
Lys α-CH ~4.1-4.3~4.2-4.4Minimal change, slight downfield shift possible.
Lys β-CH₂ ~1.7-1.9~1.8-2.0Minor downfield shift due to distant modification.
Lys γ-CH₂ ~1.4-1.6~1.5-1.7Minor downfield shift.
Lys δ-CH₂ ~1.4-1.6~1.6-1.8Noticeable downfield shift.
Lys ε-CH₂ ~3.0-3.2~3.3-3.5Significant downfield shift due to proximity to the benzoyl group.
Aromatic (Z) N/A~7.1 (d), ~7.8 (d)Appearance of two doublets for the 4-substituted benzene (B151609) ring.
Fmoc ~7.2-7.8~7.2-7.8Overlapping signals with the Z-group aromatics.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Fmoc-L-Lys(Boc)-OH This compound (Expected) Key Differences
Lys α-COOH ~175-177~175-177Minimal change.
Lys α-CH ~53-55~53-55Minimal change.
Lys β-CH₂ ~30-32~30-32Minimal change.
Lys γ-CH₂ ~22-24~22-24Minimal change.
Lys δ-CH₂ ~29-31~29-31Minimal change.
Lys ε-CH₂ ~39-41~40-42Downfield shift due to adjacent amide bond.
Aromatic (Z) N/A~119, ~130, ~131, ~143Appearance of characteristic aromatic carbon signals.
Carbonyl (Z) N/A~166-168Appearance of the benzoyl carbonyl signal.
Fmoc ~47, ~67, ~120-144~47, ~67, ~120-144Consistent signals for the Fmoc protecting group.

Experimental Protocols

Accurate NMR data acquisition requires careful sample preparation and parameter selection.

1. Sample Preparation:

  • Dissolve 5-10 mg of the peptide or amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent.

  • Common solvents include DMSO-d₆, CDCl₃, or D₂O, depending on the solubility of the compound. DMSO-d₆ is often preferred for protected amino acids due to its high solubilizing power.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set to approximately 12-16 ppm to cover the full range of expected proton signals.

  • Number of Scans: 16 to 64 scans are usually adequate for achieving a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. ¹³C NMR Spectroscopy:

  • Instrument: A spectrometer with a carbon-observe probe is required.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Spectral Width: A range of 0-200 ppm is standard for most organic molecules.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.

  • Relaxation Delay (d1): A delay of 1-2 seconds is typically used.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, especially within a larger peptide, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly valuable.

  • COSY: Identifies J-coupled protons, helping to trace the spin systems of the amino acid side chains.

  • HSQC: Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of carbon signals based on their attached protons.

Workflow and Data Interpretation

The characterization process follows a logical workflow from sample preparation to final structure confirmation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Comparison cluster_confirm Structure Confirmation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C 1H NMR Spectrum B->C Acquire D 13C NMR Spectrum B->D Acquire E 2D NMR (COSY, HSQC) (Optional) C->E D->E F Process Spectra (Phasing, Baseline Correction) E->F G Assign Signals F->G H Compare with Reference Data (e.g., Fmoc-L-Lys(Boc)-OH) G->H I Confirm Presence of: - Fmoc Group - Lysine Backbone - 4-Azidobenzoyl Group H->I J Verify Purity I->J

Caption: Workflow for NMR characterization of this compound.

Interpretation: The key diagnostic signals for confirming the structure of this compound are:

  • Aromatic Region (¹H NMR): The presence of two doublets around 7.1 and 7.8 ppm, integrating to 2 protons each, is characteristic of the 1,4-disubstituted (para) aromatic ring of the azidobenzoyl group. These are distinct from the more complex multiplets of the Fmoc group.

  • Lysine ε-CH₂ (¹H NMR): A significant downfield shift of the epsilon-methylene protons (to ~3.3-3.5 ppm) compared to a standard protected lysine confirms acylation at this position.

  • Carbonyl and Aromatic Carbons (¹³C NMR): The appearance of a new carbonyl signal around 166-168 ppm and four aromatic carbon signals between 119-143 ppm confirms the presence of the 4-azidobenzoyl moiety.

By comparing the acquired spectra with reference data for similar compounds, researchers can confidently verify the identity, integrity, and purity of their this compound building block before proceeding with peptide synthesis. This ensures the successful incorporation of the photo-cross-linking agent into the final peptide product.

A Comparative Guide to the Labeling Efficiency of Azide-Modified Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of bioorthogonal functionalities into peptides is a critical tool for the development of novel therapeutics, diagnostics, and research agents. Azide-modified amino acids, particularly derivatives of lysine (B10760008), are invaluable for their ability to participate in highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comparative overview of the labeling efficiency of Fmoc-L-Lys(4-N3-Z)-OH and its more commonly utilized structural analog, Fmoc-L-Lys(N3)-OH.

Structural and Functional Comparison

This compound and Fmoc-L-Lys(N3)-OH are both designed for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The key distinction lies in the linker connecting the azide (B81097) group to the lysine side chain. In Fmoc-L-Lys(N3)-OH (also known as Fmoc-L-azidolysine), the azide is directly attached to the epsilon carbon of the lysine side chain. In contrast, this compound incorporates a 4-azidobenzyl carbamate (B1207046) linker.

This structural difference may influence the accessibility of the azide group for reaction with its alkyne partner, potentially impacting reaction kinetics and overall labeling efficiency. The longer, more rigid benzylic linker in this compound may position the azide further from the peptide backbone, which could be advantageous for the conjugation of bulky molecules. However, the additional steric hindrance of the benzyl (B1604629) group could also potentially decrease the reaction rate compared to the more compact azidolysine.

Quantitative Data on Labeling Efficiency

Direct comparative studies quantifying the labeling efficiency of this compound are currently lacking in published literature. However, data from studies utilizing the closely related Fmoc-L-Lys(N3)-OH can provide a valuable benchmark. The following table summarizes representative yields for the synthesis and labeling of peptides incorporating azide-functionalized lysine.

Building BlockPeptide SequenceLabeling MethodReported YieldPurityReference
Fmoc-L-Lys(N3)-OHH2N-(L-Lys(N3)-D-Leu)4-OHSolid-Phase Synthesis72% (for the synthesis of the azido-peptide)Not explicitly stated for the final peptide[1]
N3-Gly-Aeg(Fmoc)-OHGeneric PeptideCuAAC with alkyne-fluorophore15-50% (Overall yield of labeled peptide)>98% (After final HPLC purification)BenchChem Application Note

Note: The yields reported are highly dependent on the specific peptide sequence, coupling reagents, reaction conditions, and purification methods. The 72% yield for the H2N-(L-Lys(N3)-D-Leu)4-OH peptide represents the efficiency of the solid-phase synthesis of the azide-containing peptide itself, not the subsequent labeling reaction. The overall yield of a labeled peptide is a product of the efficiencies of the peptide synthesis, the click chemistry reaction, and all purification steps.

Experimental Protocols

The following are detailed protocols for the incorporation of an azide-modified lysine into a peptide sequence and its subsequent labeling via CuAAC. These protocols are general and may require optimization for specific peptide sequences and labels.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Lys(azide)-OH

This protocol describes the manual incorporation of an azide-containing lysine residue into a peptide sequence on a resin support.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Lys(N3)-OH or this compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence. For the incorporation of the azide-modified lysine, use Fmoc-L-Lys(N3)-OH or this compound in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of the azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye) in solution.

Materials:

  • Purified azido-peptide

  • Alkyne-functionalized label (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic co-solvent (e.g., DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Dissolve the azido-peptide in the aqueous buffer/organic co-solvent mixture.

    • Prepare stock solutions of the alkyne-label, CuSO4, sodium ascorbate, and TBTA in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a reaction vial, combine the azido-peptide solution and the alkyne-label (typically 1.1-1.5 equivalents).

    • Add the TBTA ligand (if used).

    • Add the CuSO4 solution (typically 0.1-0.5 equivalents).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting peptide and the formation of the labeled product.

  • Purification: Purify the labeled peptide from excess reagents and catalyst using RP-HPLC.

  • Final Product: Lyophilize the purified, labeled peptide and store appropriately (e.g., at -20°C, protected from light if a fluorescent label is used).

Visualizations

Experimental Workflow for Quantification of Labeling Efficiency

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_labeling Bioorthogonal Labeling sp_synthesis Solid-Phase Peptide Synthesis (Incorporate Fmoc-L-Lys(azide)-OH) cleavage Cleavage from Resin sp_synthesis->cleavage purification1 RP-HPLC Purification of Azido-Peptide cleavage->purification1 characterization1 LC-MS & HPLC Analysis (Quantify Purity and Yield) purification1->characterization1 click_reaction CuAAC or SPAAC Reaction (Azido-Peptide + Alkyne-Label) characterization1->click_reaction Purified Azido-Peptide purification2 RP-HPLC Purification of Labeled Peptide click_reaction->purification2 characterization2 LC-MS & HPLC Analysis (Quantify Labeling Efficiency) purification2->characterization2 CuAAC_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide Peptide-R1-N3 (Azide) cu_triazolide Copper Triazolide Intermediate azide->cu_triazolide alkyne Label-R2-C≡CH (Terminal Alkyne) cu_acetylide Cu(I)-Acetylide Complex alkyne->cu_acetylide cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i cu_i->cu_acetylide + Alkyne cu_acetylide->cu_triazolide + Azide cu_triazolide->cu_i Regenerates Catalyst product Peptide-R1-[Triazole]-R2-Label (Labeled Peptide) cu_triazolide->product Protonolysis

References

A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in chemical biology and drug development. Azide-containing amino acids, in particular, serve as versatile bioorthogonal handles for "click chemistry," enabling precise and efficient modification of biomolecules. This guide provides a detailed comparison of Fmoc-L-Lys(4-N3-Z)-OH with other commonly used azide-containing amino acids, focusing on their structural differences, performance in peptide synthesis, and applications in bioconjugation.

Structural Comparison of Azide-Containing Amino Acids

The primary distinction between various azide-containing amino acids lies in the structure of the side chain and the linker attaching the azide (B81097) moiety. These structural variations can influence the flexibility, steric accessibility of the azide, and the overall physicochemical properties of the resulting peptide.

This compound is a lysine (B10760008) derivative where the azide is introduced via a 4-azidobenzyloxycarbonyl (Z) group on the epsilon-amino group of the lysine side chain. This linker introduces a rigid aromatic component and increases the distance of the azide from the peptide backbone.

In contrast, other common azide-containing amino acids, such as Fmoc-L-Lys(N3)-OH , Fmoc-L-Azidoalanine (Fmoc-Ala(N3)-OH) , and Fmoc-L-Azidohomoalanine (Fmoc-Aha(N3)-OH) , feature an azide group more directly attached to the aliphatic side chain.

Amino Acid DerivativeStructureKey Structural Features
This compound
alt text
Long, rigid side chain with an aromatic linker. Increased distance of the azide from the peptide backbone.
Fmoc-L-Lys(N3)-OH
alt text
Long, flexible aliphatic side chain. Direct replacement of the terminal amine with an azide.
Fmoc-L-Azidoalanine Short, constrained side chain.
Fmoc-L-Azidohomoalanine Intermediate length and flexibility between Azidoalanine and Azidolysine.

Performance in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

All the discussed Fmoc-protected azide-containing amino acids are generally compatible with standard Fmoc-SPPS protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid)[1][2]. However, the bulky Z-linker in this compound might introduce steric hindrance, potentially requiring longer coupling times or more efficient coupling reagents compared to less hindered analogues like Fmoc-L-Lys(N3)-OH.

Bioconjugation: CuAAC and SPAAC

The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions can be influenced by the steric accessibility of the azide group.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This highly efficient click reaction is widely used for bioconjugation. The steric hindrance from the Z-linker in this compound might lead to slower reaction kinetics compared to the more exposed azide in Fmoc-L-Lys(N3)-OH.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This copper-free click reaction is ideal for applications in living systems. The reaction rate is sensitive to the steric environment of both the azide and the cyclooctyne. It is plausible that the bulkier side chain of this compound could result in a lower second-order rate constant compared to other azide-containing amino acids.

The following table presents representative second-order rate constants for the SPAAC reaction of some azide-containing amino acids with dibenzocyclooctyne (DBCO), a common cyclooctyne. Note: Data for this compound is not available in the cited literature.

Azide-Containing Amino AcidReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
AzidolysineDBCO~0.1 - 0.3
AzidohomoalanineDBCO~0.1 - 0.3
AzidoalanineDBCO~0.1 - 0.3

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Azido Amino Acids

This protocol outlines the manual synthesis of a peptide containing an azide-functionalized amino acid on a Rink Amide resin[3][4].

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and vortex.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times), isopropanol (B130326) (3 times), and dichloromethane (B109758) (DCM) (3 times).

4. Incorporation of Fmoc-Azido Amino Acid:

  • Follow the general amino acid coupling protocol (step 3) for the incorporation of the Fmoc-azido amino acid. Due to potential steric hindrance, especially with this compound, a double coupling or extended reaction time may be necessary.

5. Peptide Cleavage and Deprotection:

  • After synthesis completion, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye) in solution[5].

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the azide-containing peptide in the reaction buffer.

  • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

  • In a reaction tube, add the azide-containing peptide solution.

  • Add the alkyne-functionalized molecule (1.5-2 equivalents).

  • Add CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) from stock solutions.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (1 equivalent).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by HPLC or mass spectrometry.

  • Purify the conjugate by reverse-phase HPLC.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-containing peptide with a DBCO-functionalized molecule[4][6].

Materials:

  • Azide-containing peptide

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-containing peptide in the reaction buffer.

  • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO reagent.

  • Mix the solutions of the azide-peptide and the DBCO-molecule.

  • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, depending on the reactant concentrations and reactivity.

  • Monitor the reaction progress by following the decrease in DBCO absorbance at ~310 nm or by HPLC/mass spectrometry.

  • Purify the conjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 1 Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling 2 Amino Acid Coupling->Fmoc Deprotection Repeat n times Final Deprotection & Cleavage Final Deprotection & Cleavage Amino Acid Coupling->Final Deprotection & Cleavage 3 Azide Peptide Azide Peptide Final Deprotection & Cleavage->Azide Peptide Click Reaction Click Reaction Azide Peptide->Click Reaction Alkyne/DBCO Molecule Alkyne/DBCO Molecule Alkyne/DBCO Molecule->Click Reaction Purified Conjugate Purified Conjugate Click Reaction->Purified Conjugate

Caption: General workflow for synthesizing and conjugating an azide-containing peptide.

click_chemistry_pathways cluster_cuaac CuAAC cluster_spaac SPAAC Azide-Peptide Azide-Peptide Cu(I) Catalyst Cu(I) Catalyst Azide-Peptide->Cu(I) Catalyst No Catalyst Strain-Promoted Azide-Peptide->No Catalyst Alkyne Alkyne Alkyne->Cu(I) Catalyst Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO) Strained Alkyne (e.g., DBCO)->No Catalyst Triazole Conjugate A Triazole Conjugate A Cu(I) Catalyst->Triazole Conjugate A Triazole Conjugate B Triazole Conjugate B No Catalyst->Triazole Conjugate B

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Conclusion

This compound offers a unique structural motif for introducing an azide handle into peptides, characterized by a rigid and extended side chain. While this may offer advantages in specific applications requiring precise spatial positioning of the azide, it may also present steric challenges during peptide synthesis and bioconjugation compared to more conventional azide-containing amino acids like Fmoc-L-Lys(N3)-OH. The choice of the optimal azide-containing amino acid will ultimately depend on the specific requirements of the research, including the desired peptide structure, the nature of the conjugation partner, and the reaction conditions. Further quantitative studies directly comparing the performance of this compound with other azide-containing amino acids would be highly valuable to the scientific community.

References

A Comparative Guide to Site-Specific Peptide Modification: Validating Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein engineering, the ability to introduce specific modifications at precise locations is paramount for developing novel therapeutics, diagnostic tools, and research probes. This guide provides a comprehensive comparison of Fmoc-L-Lys(4-N3-Z)-OH, a key building block for site-specific modification via "click chemistry," with other established methods. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their applications.

Introduction to Site-Specific Modification

Site-specific modification allows for the covalent attachment of a wide range of functionalities—such as fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs—to a specific amino acid residue within a peptide or protein sequence. This precise control over the location of the modification is crucial for preserving the biomolecule's structure and function while imparting new properties. Among the various amino acids targeted for modification, lysine (B10760008) is a popular choice due to the reactivity of its side-chain ε-amino group.

This compound is an unnatural amino acid derivative designed for incorporation into peptides during Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the azide (B81097) moiety (-N₃) on the side chain, which serves as a bioorthogonal handle for subsequent modification using click chemistry.

Comparison of Lysine-Based Site-Specific Modification Strategies

The selection of a lysine derivative for SPPS depends on the desired downstream modification strategy and the overall chemical compatibility. Here, we compare this compound with other commonly used Fmoc-L-lysine derivatives.

FeatureThis compoundFmoc-L-Lys(Boc)-OHFmoc-L-Lys(Dde)-OH / (ivDde)-OHFmoc-L-Lys(Mtt)-OH
Modification Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Standard amine chemistry (e.g., NHS esters) after final peptide cleavage and Boc deprotection.Orthogonal deprotection with hydrazine (B178648) allows for on-resin modification with amine-reactive reagents (e.g., NHS esters, isothiocyanates).Orthogonal deprotection with dilute TFA allows for on-resin modification.
Specificity High (bioorthogonal)Low (reacts with all primary amines, including the N-terminus)High (site-specific deprotection)High (site-specific deprotection)
Reaction Conditions CuAAC: Aqueous buffer, Cu(I) catalyst, room temp. SPAAC: Aqueous buffer, no catalyst, room temp.Typically pH 7.2-8.5 in aqueous buffer.Hydrazine in DMF for deprotection, followed by standard amine labeling conditions.Dilute TFA in DCM for deprotection, followed by standard amine labeling conditions.
Efficiency & Kinetics CuAAC/SPAAC: Generally high yielding and fast. SPAAC rate constants vary with cyclooctyne (B158145) (see Table 2).NHS ester reactions are fast but hydrolysis can compete, affecting yield.[1]Efficient on-resin modification.Efficient on-resin modification.
Orthogonality Azide is stable to standard SPPS and cleavage conditions.Boc is removed during final acid cleavage.Dde/ivDde is stable to piperidine (B6355638) and TFA.Mtt is stable to piperidine but labile to mild acid.

Table 1: Comparison of Different Fmoc-L-Lysine Derivatives for Site-Specific Modification. This table highlights the key differences in the chemical strategies enabled by each lysine derivative.

Quantitative Performance Data

Direct quantitative comparisons of coupling efficiencies for these specialized amino acids are not extensively reported in single studies. However, the efficiency of SPPS is generally high (>99% per coupling step) for standard and many unnatural amino acids when using optimized protocols.[2] The key differentiator lies in the efficiency and specificity of the subsequent modification step.

Click chemistry reactions are renowned for their high yields and rapid kinetics.[2][3] The table below provides a comparison of reaction rates for the strain-promoted azide-alkyne cycloaddition (SPAAC), a key reaction for this compound.

Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
DIBO~0.3 - 0.7
DBCO~0.6 - 1.0
BCN~0.06 - 0.1
TMTH~4.0

Table 2: Comparison of SPAAC Reaction Rates with Different Cyclooctynes. Data compiled from multiple sources.[3][4][5] The choice of cyclooctyne allows for tuning the reaction speed to the specific application.

In comparison, the efficiency of NHS ester labeling, a common method for modifying free amines, is highly dependent on pH and the concentration of the protein, with hydrolysis of the NHS ester being a significant competing reaction.[1] While often high-yielding under optimal conditions, the lack of bioorthogonality can lead to non-specific labeling.

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated solid-phase peptide synthesizer.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • To incorporate this compound, use the same procedure as for other standard Fmoc-amino acids.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups (except the azide, which is stable to TFA).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Site-Specific Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Dissolve the azide-containing peptide in the chosen buffer.

  • Add the alkyne-functionalized molecule (typically in a slight molar excess).

  • Prepare a fresh stock solution of sodium ascorbate.

  • In a separate tube, premix the CuSO₄ and THPTA ligand.

  • Add the CuSO₄/ligand solution to the peptide/alkyne mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the labeled peptide by HPLC or size-exclusion chromatography.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) illustrate the key processes and potential applications of site-specific modification with this compound.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Click_Chemistry Click Chemistry Modification Resin Resin Fmoc_Deprotection_1 Fmoc_Deprotection_1 Resin->Fmoc_Deprotection_1 1. Swell AA_Coupling_1 AA_Coupling_1 Fmoc_Deprotection_1->AA_Coupling_1 2. Deprotect Wash_1 Wash_1 AA_Coupling_1->Wash_1 3. Couple Fmoc-AA Fmoc_Deprotection_2 Fmoc_Deprotection_2 Wash_1->Fmoc_Deprotection_2 4. Wash Lys_N3_Coupling Lys_N3_Coupling Fmoc_Deprotection_2->Lys_N3_Coupling 5. Deprotect Wash_2 Wash_2 Lys_N3_Coupling->Wash_2 6. Couple Fmoc-Lys(N3)-OH Continue_SPPS Continue_SPPS Wash_2->Continue_SPPS 7. Wash Cleavage Cleavage Continue_SPPS->Cleavage 8. Elongate & Deprotect Azide_Peptide Azide_Peptide Cleavage->Azide_Peptide 9. Cleave & Purify Reaction Reaction Azide_Peptide->Reaction 10. Add Alkyne-Molecule Modified_Peptide Modified_Peptide Reaction->Modified_Peptide 11. Purify Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Reaction

Caption: Experimental workflow for site-specific modification.

targeted_drug_delivery cluster_conjugate Antibody-Drug Conjugate (ADC) cluster_cell Cancer Cell Antibody Antibody Peptide_Linker Peptide Linker with Azido-Lysine Antibody->Peptide_Linker Attached via Click Chemistry Receptor Receptor Antibody->Receptor Binds to Receptor Drug Cytotoxic Drug with Alkyne Peptide_Linker->Drug Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Targeted drug delivery with an ADC.

Conclusion

This compound provides a robust and highly efficient method for the site-specific modification of peptides and proteins. The bioorthogonality of the azide-alkyne cycloaddition reaction ensures high specificity and yield, which is often a challenge with traditional amine-reactive chemistries. While the initial cost of the specialized amino acid may be higher, the reliability and efficiency of click chemistry can lead to higher yields of the final, modified product, making it a valuable tool for researchers in drug development and chemical biology. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for in vivo studies due to the absence of a cytotoxic copper catalyst.[2][3] This guide provides the foundational knowledge and protocols to enable researchers to effectively utilize this compound for their site-specific modification needs.

References

A Comparative Guide to Activity Assays for Proteins Modified with Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of advanced therapeutics, diagnostics, and research tools. Fmoc-L-Lys(4-N3-Z)-OH is a specialized amino acid derivative designed for this purpose.[1][2][3] It features a standard Fmoc protecting group for use in solid-phase peptide synthesis (SPPS) and, critically, a side-chain containing an azide (B81097) (N₃) group.[1][4] This azide serves as a bioorthogonal handle, allowing for the precise attachment of molecules such as fluorescent probes, drugs, or polymers via "click chemistry" reactions without interfering with native biological processes.[1][5][6][7]

While this method offers exceptional precision, it is imperative to verify that the modification and subsequent conjugation do not compromise the protein's biological function. This guide provides a comparative overview of activity assays essential for validating proteins modified using this compound, presents alternative modification strategies, and includes detailed experimental protocols for the target audience of researchers, scientists, and drug development professionals.

Workflow for Protein Modification and Functional Validation

The overall process involves synthesizing a protein with the azide-functionalized lysine (B10760008), conjugating a molecule of interest via click chemistry, and subsequently performing functional assays to compare the modified protein's activity against its unmodified, wild-type counterpart.

cluster_synthesis Protein Synthesis & Modification cluster_validation Functional Validation start Start: Design Peptide Sequence spps Incorporate this compound during Solid-Phase Peptide Synthesis (SPPS) start->spps azide_protein Azide-Modified Protein (Protein-N3) spps->azide_protein click Perform Bioorthogonal Click Chemistry (e.g., CuAAC or SPAAC) with Alkyne-Functionalized Molecule azide_protein->click modified_protein Purified Conjugated Protein click->modified_protein assay Perform Activity Assay modified_protein->assay compare Compare Activity: Modified vs. Wild-Type assay->compare wt_protein Wild-Type Protein (Control) wt_protein->assay end Conclusion: Assess Functional Impact compare->end

Caption: General workflow from protein synthesis to functional validation.

Comparison of Protein Modification Strategies

This compound is a premier choice for site-specific labeling, but several alternatives exist, each with distinct advantages and applications.

Strategy Description Pros Cons
Site-Specific Incorporation (Fmoc-L-Lys(N₃)-OH) The azide-lysine derivative is incorporated at a defined position during SPPS.[1][4]High Precision: Absolute control over the modification site. Homogeneity: Produces a uniform population of modified proteins.Technical Complexity: Requires de novo peptide or protein synthesis. Cost: Modified amino acids can be expensive.[1]
Alternative Azido-Amino Acids (e.g., Fmoc-L-Dap(N₃)-OH) Utilizes other amino acids with azide handles, such as azido-diaminopropionic acid, which has a shorter side chain.[8]Offers different spacing and rigidity, which can be beneficial for specific structural or functional requirements.[8]May alter local peptide conformation more significantly than the longer lysine side chain.[8]
Post-Synthesis Chemical Modification Native amino acids (e.g., cysteine, lysine) are chemically modified after protein synthesis to introduce a bioorthogonal handle.[7][9]Versatile: Can be applied to existing, purified proteins without re-synthesis.Lack of Specificity: Can be difficult to control the site and number of modifications, leading to a heterogeneous product.
Metabolic Labeling (e.g., BONCAT) Cells are cultured with an azide-containing analog of a natural amino acid (e.g., azidohomoalanine for methionine), which is incorporated globally into all newly synthesized proteins.[10][11]In Vivo Labeling: Allows for the study of nascent proteins in a cellular context.[10]Non-Specific: Labels all proteins containing the target amino acid, not a single protein of interest.

Activity Assays for Modified Proteins

The selection of an appropriate activity assay is dictated by the protein's function. The goal is to quantitatively compare the performance of the modified protein to its unmodified version.

Enzyme Kinetic Assays

These assays are the gold standard for enzymes, measuring their catalytic efficiency.[12][13] By determining key kinetic parameters, researchers can precisely quantify any functional impact of the modification.[14][15]

Comparative Kinetic Data (Hypothetical)

Parameter Wild-Type Enzyme Modified Enzyme % Activity Retained
Vmax (μmol/min) 15014294.7%
Km (μM) 2528-
kcat (s⁻¹) 1009595.0%
kcat/Km (M⁻¹s⁻¹) 4.0 x 10⁶3.4 x 10⁶85.0%

Experimental Protocol: General Spectrophotometric Enzyme Assay

  • Reagent Preparation: Prepare a buffered solution at the optimal pH for the enzyme.[13] Prepare a stock solution of the substrate and the enzyme (both wild-type and modified versions) at known concentrations.

  • Reaction Setup: In a quartz cuvette, combine the buffer and a specific concentration of the substrate. Allow the mixture to equilibrate to the optimal temperature (e.g., 37°C).

  • Initiation: Add a small, fixed amount of the enzyme to the cuvette to initiate the reaction.

  • Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a specific wavelength over time.[12][16] This wavelength corresponds to the appearance of a product or disappearance of the substrate.

  • Rate Calculation: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.[15][16]

  • Parameter Determination: Repeat steps 2-5 with varying substrate concentrations to generate a Michaelis-Menten plot and calculate Vmax and Km.[12]

Cell-Based Functional Assays

For proteins that function in a cellular context (e.g., growth factors, cytokines, antibodies), cell-based assays are the most physiologically relevant method to determine bioactivity.[17] They measure a downstream biological response, confirming that the entire signaling pathway remains intact.[18]

Comparative Bioactivity Data (Hypothetical)

Assay Type Parameter Wild-Type Protein Modified Protein Interpretation
Cell Proliferation EC₅₀ (ng/mL)1012Slightly reduced potency
Receptor Activation EC₅₀ (nM)56.5Slightly reduced potency
Cytotoxicity IC₅₀ (μM)5055Slightly reduced inhibitory activity

Experimental Protocol: Cell Proliferation Assay (MTT-based)

  • Cell Culture: Seed a relevant cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Protein Treatment: Prepare serial dilutions of both the wild-type and modified proteins in culture medium. Replace the old medium with the medium containing the protein dilutions. Include a negative control (medium only).

  • Incubation: Incubate the plate for a period relevant to the protein's function (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the protein concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).[17]

Ligand-Binding Assays

While not a direct measure of downstream function, binding assays like ELISA (Enzyme-Linked Immunosorbent Assay) are crucial for confirming that the modification has not disrupted the protein's ability to interact with its target (e.g., an antibody binding to its antigen or a ligand to its receptor). It is important to note that maintained binding does not guarantee subsequent biological activity.[17]

Comparative Binding Data (Hypothetical)

Assay Type Parameter Wild-Type Protein Modified Protein Interpretation
ELISA Signal at 10 ng/mL (OD₄₅₀)1.851.79No significant loss of binding
Surface Plasmon Resonance (SPR) Kᴅ (nM)2.52.8No significant change in affinity

Experimental Protocol: Indirect ELISA

  • Coating: Coat the wells of a 96-well microplate with the target molecule (e.g., the receptor or antigen) and incubate overnight.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Binding: Add serial dilutions of the wild-type and modified proteins to the wells and incubate.

  • Detection: Wash the plate. Add a primary antibody that detects the protein of interest, followed by a wash and the addition of a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add the enzyme's substrate (e.g., TMB for HRP), which will produce a colorimetric signal.

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength.

Visualizing a Biological Context

To understand what a cell-based assay measures, it is helpful to visualize the signaling pathway being assessed. The following diagram illustrates a generic growth factor signaling cascade, where the initial binding event triggers a series of intracellular events leading to a measurable response.

ligand Modified Ligand (e.g., Azide-Clicked Growth Factor) receptor Cell Surface Receptor ligand->receptor Binding dimer Receptor Dimerization & Autophosphorylation receptor->dimer ras Ras Activation dimer->ras Signal Transduction raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk response Cellular Response (e.g., Proliferation, Gene Expression) erk->response Nuclear Translocation & Transcription Factor Activation

Caption: A generic receptor tyrosine kinase signaling pathway.

This compound provides a robust and precise method for site-specific protein modification via click chemistry. However, the introduction of non-native chemical moieties necessitates rigorous functional validation. A systematic approach employing a combination of binding assays, enzyme kinetics, and/or cell-based functional assays is critical to ensure that the modified protein retains its intended biological activity. The choice of assay must be tailored to the protein's specific function to generate meaningful and reliable data, thereby confirming the utility of the modification for downstream applications in research and development.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-Lys(4-N3-Z)-OH: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-L-Lys(4-N3-Z)-OH, a specialized amino acid derivative containing an azide (B81097) functional group. Due to the potential hazards associated with azides, including their explosive nature, specific handling and disposal protocols are essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) guidelines, as local regulations may vary. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Key Hazards:

  • Explosive Potential: Organic azides can be sensitive to shock, friction, and heat, potentially leading to explosive decomposition.

  • Toxicity: Azide compounds are highly toxic.

  • Incompatibility: Avoid contact with strong acids, heavy metals (including their salts), and halogenated solvents, as this can lead to the formation of highly toxic and explosive compounds like hydrazoic acid or diazidomethane.[1]

Never dispose of untreated azide-containing waste down the drain. Reaction with lead or copper plumbing can form highly explosive metal azides.[1] All azide-containing waste must be collected in a designated, clearly labeled, non-metallic waste container.[2]

Quantitative Data for Azide Disposal

The following table summarizes key quantitative parameters for the safe quenching of azide compounds.

ParameterValue/RecommendationSource
Maximum Azide Concentration for Quenching≤ 5% in aqueous solution[2]
Carbon to Nitrogen (C/N) Ratio for StabilityThe number of nitrogen atoms should not exceed the number of carbon atoms.[3]
Rule of Six for StabilityAt least six carbon atoms per energetic functional group (e.g., azide).[3]

Experimental Protocols for Disposal

The recommended procedure for the disposal of this compound involves the chemical reduction of the hazardous azide group to a more stable amine. Two effective methods are presented below.

Method 1: Reduction with Zinc and Ammonium (B1175870) Chloride

This method utilizes zinc powder and ammonium chloride to reduce the organic azide to its corresponding amine.[4][5]

Materials:

  • This compound waste

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695) (or another suitable organic solvent like Dimethylformamide (DMF))

  • Water

  • Ethyl acetate (B1210297)

  • Aqueous ammonia (B1221849)

  • Round-bottom flask

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound waste in a suitable solvent. Based on the solubility of similar compounds, a mixture of an organic solvent like ethanol or DMF and water is recommended.[6] A suggested starting point is a 3:1 mixture of ethanol to water.[4]

  • Addition of Reagents: To the dissolved azide solution, add ammonium chloride (approximately 2.3 molar equivalents to the azide) and zinc powder (approximately 1.3 molar equivalents to the azide).[4][5]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, add ethyl acetate to the mixture, followed by a small amount of aqueous ammonia to quench the reaction and dissolve the zinc salts.

  • Filtration: Filter the mixture to remove any remaining solid zinc.

  • Final Disposal: The resulting solution now contains the much less hazardous amine derivative. This solution should be collected in a designated hazardous waste container and disposed of according to your institution's chemical waste procedures.

Method 2: Staudinger Reduction

The Staudinger reaction provides a mild and efficient method for reducing azides to amines using a phosphine, typically triphenylphosphine (B44618).[7][8]

Materials:

  • This compound waste

  • Triphenylphosphine (PPh₃)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), ether, or DMF)

  • Water

  • Round-bottom flask

  • Stir plate and stir bar

Procedure:

  • Dissolution: Dissolve the this compound waste in a suitable anhydrous solvent such as THF or DMF in a round-bottom flask.

  • Addition of Triphenylphosphine: Add a slight excess (approximately 1.1 equivalents) of triphenylphosphine to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of nitrogen gas evolution and by TLC. The initial reaction forms a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane.[7]

  • Hydrolysis: Upon completion of the initial reaction, add water to the reaction mixture to hydrolyze the iminophosphorane intermediate to the corresponding amine and triphenylphosphine oxide.[8]

  • Final Disposal: The resulting mixture, containing the amine derivative and triphenylphosphine oxide, should be collected in a designated hazardous waste container for proper disposal by a licensed chemical waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess Assess Hazards & Review Institutional SOPs start->assess ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood choose_method Select Neutralization Method fume_hood->choose_method reduction_zn Method 1: Reduction with Zn/NH4Cl choose_method->reduction_zn Preferred for larger quantities reduction_staudinger Method 2: Staudinger Reduction choose_method->reduction_staudinger Mild conditions dissolve_zn Dissolve waste in Ethanol/Water reduction_zn->dissolve_zn dissolve_staudinger Dissolve waste in THF or DMF reduction_staudinger->dissolve_staudinger react_zn Add Zn and NH4Cl, stir at RT dissolve_zn->react_zn workup_zn Work-up with Ethyl Acetate and aq. NH3 react_zn->workup_zn collect_waste Collect Treated Waste in Labeled Container workup_zn->collect_waste react_staudinger Add Triphenylphosphine, stir at RT dissolve_staudinger->react_staudinger hydrolyze_staudinger Hydrolyze with Water react_staudinger->hydrolyze_staudinger hydrolyze_staudinger->collect_waste final_disposal Dispose via Institutional Chemical Waste Program collect_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-L-Lys(4-N3-Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-L-Lys(4-N3-Z)-OH

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of experimental work. The presence of an azido (B1232118) functional group necessitates specific precautions due to potential explosive and toxic hazards.[1][2][3][4]

Hazard Assessment
Hazard TypeDescriptionMitigation Measures
Explosive Potential Organic azides can be sensitive to shock, heat, friction, or light, potentially leading to violent decomposition.[3][4] The risk increases with concentration and exposure to incompatible materials like metals.[4][6]Handle in small quantities, use non-metal tools, avoid grinding and heating, and use a blast shield for reactions.[6]
Toxicity Azido compounds can be toxic if inhaled, swallowed, or absorbed through the skin.[3][7] Hydrazoic acid, which is highly toxic and volatile, can form if azides come into contact with acid.[4][6]Handle in a certified chemical fume hood, use appropriate PPE to prevent all routes of exposure, and avoid contact with acids.[1][6]
Irritation As with many fine chemical powders, this compound may cause skin, eye, and respiratory tract irritation.[3][5][7]Use specified PPE to prevent contact. Minimize dust and aerosol generation.[5][8]

Personal Protective Equipment (PPE)

A comprehensive, multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risks.[3]

PPE CategoryItem Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face Shield: Tightly fitting chemical splash goggles are required at all times.[1][6] An 8-inch minimum face shield must be worn over the goggles when there is any risk of splashing or aerosol generation.[1][8] All eye and face protection should be approved under government standards such as NIOSH (US) or EN 166 (EU).[8][9]
Hand Protection Double Gloving (Nitrile with Chemical-Resistant Outer Glove): Double-gloving is recommended.[1] The inner glove should be nitrile. The outer glove should be a heavy-duty, chemical-resistant material (e.g., butyl rubber or Silver Shield®).[1][6] Gloves must be inspected for integrity before each use and removed properly (without touching the outer surface) to avoid skin contact.[9] Contaminated gloves must be disposed of immediately as hazardous waste.[1][9]
Body Protection Flame-Resistant Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[1] For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or a full-body suit should be worn over the lab coat.[1]
Respiratory Protection Chemical Fume Hood: All handling of solid and dissolved this compound must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1]
Footwear Fully Enclosed, Chemical-Resistant Shoes: Fully enclosed shoes made of a chemical-resistant material are mandatory to protect from spills.[1]

Operational Plan and Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[4][8] Recommended storage may be refrigerated (2-8 °C) and under an inert gas.

  • Keep the container tightly closed to prevent moisture contamination.[8]

  • Store away from incompatible materials, especially acids and strong oxidizing agents.[4][6][9]

2. Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood.[1][6][8]

  • Blast Shield: For reactions involving heating or scaling up, the use of a blast shield in front of the apparatus inside the fume hood is required.[6]

  • Work Area: Line the work surface with disposable absorbent bench paper to contain potential spills.[3] Ensure an eyewash station and safety shower are immediately accessible.[3]

3. Handling and Experimental Protocols:

  • Avoid Dust and Aerosols: Handle the solid carefully to avoid the formation of dust and aerosols during weighing and transfer.[8]

  • Use Non-Metal Tools: Use only plastic, ceramic, or Teflon-coated spatulas and tools for handling.[6] Never use metal spatulas , as they can form shock-sensitive heavy metal azides.[1][4]

  • Avoid Friction: Do not grind or subject the material to strong agitation or friction.[6] If using glassware with ground glass joints, ensure they are thoroughly rinsed and clean.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8] Do not eat, drink, or smoke in the laboratory.[8]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety. Azide-containing waste is considered hazardous.

  • Solid Waste: All contaminated solid waste, including used PPE (gloves, disposable coats), bench paper, and weighing boats, must be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • CRITICAL: Under no circumstances should azide-containing waste be poured down the drain. [6] Azides can react with metals in plumbing (e.g., copper, lead) to form highly explosive metal azides.[1][4][6]

  • Empty Containers: Empty containers may retain product residue and must be disposed of in the same manner as the chemical itself.[8]

  • Deactivation: For dilute waste streams, a chemical deactivation procedure to destroy the azide (B81097) may be considered. This should only be performed by highly trained personnel in a controlled environment following a validated and approved institutional protocol.[6] A common method for deactivating sodium azide involves reaction with nitrous acid, but the suitability for this specific organic azide must be evaluated.[6]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Disposal cluster_cleanup Cleanup prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area 2. Prepare Fume Hood (Set up Blast Shield, Line with Bench Paper) prep_ppe->prep_area weigh 3. Weigh Compound (Use Non-Metal Spatula, Minimize Dust) prep_area->weigh Proceed to Handling experiment 4. Perform Experiment (Behind Blast Shield, Avoid Heat/Friction) weigh->experiment solid_waste 5a. Collect Solid Waste (Contaminated PPE, Paper) in Labeled Bin experiment->solid_waste Dispose Contaminated Solids liquid_waste Liquid Waste (DO NOT USE DRAIN) experiment->liquid_waste Dispose Solutions decontaminate 6. Decontaminate Work Area & Equipment solid_waste->decontaminate Proceed to Cleanup liquid_waste->decontaminate Proceed to Cleanup remove_ppe 7. Doff PPE Correctly decontaminate->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。